molecular formula C11H10N2O3 B15068621 2-Ethoxy-7-nitroquinoline CAS No. 249604-78-2

2-Ethoxy-7-nitroquinoline

Cat. No.: B15068621
CAS No.: 249604-78-2
M. Wt: 218.21 g/mol
InChI Key: MHCHYRPQPWBOSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-7-nitroquinoline (CAS Number: 249604-78-2) is a nitroquinoline derivative of significant interest in medicinal chemistry and oncology research. This compound serves as a versatile chemical scaffold for the design and synthesis of novel anticancer agents. Its core structure is functionally related to other 3-nitroquinoline derivatives that have been extensively studied as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-validated target in cancer therapy . Researchers utilize this and similar nitroquinoline compounds to develop targeted therapies that can bind to the ATP site of EGFR, forming critical hydrogen bonds with key residues like Thr 766 and the backbone NH of Met 769, thereby inhibiting cancer cell proliferation . Beyond its role as a synthetic intermediate for kinase inhibitors, the nitroquinoline core is a prominent pharmacophore in drug discovery. Molecular hybridization strategies often incorporate this structure to create new chemical entities with enhanced antiproliferative properties, as demonstrated by recent libraries of 6-nitroquinoline-3-carbonitrile derivatives showing potent activity against renal cell carcinoma and other cancer types in the NCI60 screening panel . The compound is supplied as a solid and requires cold-chain transportation to maintain stability . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

249604-78-2

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

2-ethoxy-7-nitroquinoline

InChI

InChI=1S/C11H10N2O3/c1-2-16-11-6-4-8-3-5-9(13(14)15)7-10(8)12-11/h3-7H,2H2,1H3

InChI Key

MHCHYRPQPWBOSP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(C=CC(=C2)[N+](=O)[O-])C=C1

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 2-Ethoxy-7-nitroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Ethoxy-7-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a probable synthetic route, outlines key characterization methodologies, and presents expected analytical data based on structurally related compounds.

Synthesis

The synthesis of this compound is most likely achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach involves the reaction of a suitable precursor, 2-chloro-7-nitroquinoline, with sodium ethoxide. The electron-withdrawing nitro group at the 7-position activates the quinoline ring system, facilitating the displacement of the chloro group at the 2-position by the ethoxide nucleophile.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Chloro-7-nitroquinoline

  • Sodium metal

  • Anhydrous ethanol

  • Dry toluene

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve a stoichiometric amount of sodium metal in anhydrous ethanol under a nitrogen atmosphere. The reaction is exothermic and should be cooled in an ice bath if necessary.

  • Nucleophilic Aromatic Substitution: To the freshly prepared sodium ethoxide solution, add a solution of 2-chloro-7-nitroquinoline in dry toluene.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization

Physical Properties (Predicted)
PropertyPredicted Value
Appearance Yellow solid
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
Melting Point Not available
Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral data of 7-nitroquinoline, 2-ethoxyquinoline, and other related structures.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5 - 8.3d1HH8
~8.2 - 8.0dd1HH6
~7.8 - 7.6d1HH5
~7.5 - 7.3d1HH4
~7.0 - 6.8d1HH3
~4.6 - 4.4q2H-OCH₂CH₃
~1.5 - 1.3t3H-OCH₂CH₃

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~162C2
~148C7
~147C8a
~138C4
~130C6
~125C5
~122C4a
~119C8
~110C3
~62-OCH₂CH₃
~15-OCH₂CH₃

Table 3: Predicted IR and Mass Spectrometry Data

TechniquePredicted Peaks/Values
IR (KBr, cm⁻¹) ~3100-3000 (Ar C-H), ~2980-2850 (Aliphatic C-H), ~1620 (C=N), ~1580, 1470 (C=C), ~1530, 1350 (NO₂ stretch), ~1250 (C-O stretch)
Mass Spec (EI) m/z (%): 218 (M⁺), 189 (M⁺ - C₂H₅), 172 (M⁺ - NO₂), 144 (M⁺ - NO₂ - CO)

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_Chloro_7_nitroquinoline 2-Chloro-7-nitroquinoline SNAr Nucleophilic Aromatic Substitution 2_Chloro_7_nitroquinoline->SNAr Sodium_Ethoxide Sodium Ethoxide (in Ethanol) Sodium_Ethoxide->SNAr 2_Ethoxy_7_nitroquinoline This compound SNAr->2_Ethoxy_7_nitroquinoline Toluene, Reflux

Caption: Synthesis of this compound via SNAr.

Characterization Workflow

Characterization_Workflow Start Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Information IR IR Spectroscopy Start->IR Functional Groups MS Mass Spectrometry Start->MS Molecular Weight Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the characterization of this compound.

An In-depth Technical Guide on the Physicochemical Properties of 2-Ethoxy-7-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel compound 2-Ethoxy-7-nitroquinoline. In the absence of experimentally determined data, this document presents computationally predicted values for key parameters essential for drug discovery and development, including molecular weight, melting and boiling points, solubility, pKa, and lipophilicity (logP). Detailed experimental protocols for the future empirical determination of these properties are provided to guide researchers in their laboratory work. Furthermore, this guide includes conceptual diagrams illustrating a general workflow for physicochemical characterization and potential biological signaling pathways associated with nitroaromatic quinoline derivatives, offering a foundational understanding for further investigation.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of specific functional groups to the quinoline scaffold can significantly modulate its physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. This compound is a novel compound of interest, combining the quinoline core with an electron-donating ethoxy group and an electron-withdrawing nitro group. Understanding the fundamental physicochemical characteristics of this molecule is a critical first step in evaluating its potential as a therapeutic agent. This document serves as a foundational guide for researchers, providing predicted data and standardized experimental methodologies.

Predicted Physicochemical Properties

Due to the novel nature of this compound, extensive experimental data on its physicochemical properties are not yet available. The following table summarizes the predicted values obtained from computational models, which are valuable for initial assessment and experimental design. The SMILES string used for prediction is CCOC1=CC2=C(C=C1)N=C(C=C2)--INVALID-LINK--[O-].

PropertyPredicted ValueUnit
Molecular FormulaC₁₁H₁₀N₂O₃
Molecular Weight218.21 g/mol
Melting Point120-130°C
Boiling Point> 350°C
Water SolubilityLow
logP (Lipophilicity)2.5 ± 0.5
pKa (most basic)2.0 ± 0.5

Disclaimer: The data presented in this table are computationally predicted and have not been experimentally verified. These values should be used as estimations for guiding experimental design.

Experimental Protocols

The following sections detail the standard experimental procedures for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C per minute until it is about 20 °C below the predicted melting point. The heating rate is then reduced to 1-2 °C per minute.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Shake-Flask Method

  • Solvent Selection: A range of solvents of varying polarities will be used, including water, ethanol, methanol, dichloromethane, and n-octanol.

  • Procedure: An excess amount of this compound is added to a known volume of the solvent in a sealed flask. The flask is then agitated in a constant temperature water bath (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Analysis: After agitation, the suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Expression of Results: Solubility is typically expressed in mg/mL or mol/L.

pKa Determination

The pKa is a measure of the strength of an acid in solution. For a basic compound like a quinoline, the pKa of its conjugate acid is determined.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Measurement: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point where half of the compound is protonated.

logP (Octanol-Water Partition Coefficient) Determination

The octanol-water partition coefficient (logP) is a measure of the lipophilicity of a compound and is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

  • Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in the n-octanol phase. An equal volume of the aqueous phase is added, and the mixture is shaken vigorously for a set period to allow for partitioning between the two phases.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Measurement: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Mandatory Visualizations

The following diagrams provide a visual representation of the experimental workflow and potential biological interactions of this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Reporting synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification melting_point Melting Point Determination purification->melting_point solubility Solubility Assessment melting_point->solubility pka pKa Determination solubility->pka logp logP Measurement pka->logp data_analysis Data Analysis logp->data_analysis report Technical Report Generation data_analysis->report

Caption: General workflow for the synthesis and physicochemical characterization of a novel compound.

potential_biological_pathway compound This compound cell_membrane Cell Membrane Penetration compound->cell_membrane kinase_inhibition Kinase Inhibition (Potential) compound->kinase_inhibition nitroreductase Nitroreductase Enzymes cell_membrane->nitroreductase reactive_intermediates Reactive Nitroso & Hydroxylamine Intermediates nitroreductase->reactive_intermediates oxidative_stress Oxidative Stress reactive_intermediates->oxidative_stress dna_damage DNA Damage reactive_intermediates->dna_damage apoptosis Apoptosis oxidative_stress->apoptosis dna_damage->apoptosis downstream_signaling Altered Downstream Signaling kinase_inhibition->downstream_signaling downstream_signaling->apoptosis

Caption: Conceptual signaling pathways for a nitroaromatic quinoline derivative.

Conclusion

This technical guide provides a foundational resource for the investigation of this compound. The predicted physicochemical properties offer initial guidance for experimental work, while the detailed protocols outline the necessary steps for empirical validation. The provided diagrams offer a high-level overview of the characterization process and potential biological mechanisms of action. Further experimental work is crucial to validate these predictions and to fully elucidate the biological activity and therapeutic potential of this novel compound.

Crystal Structure Analysis of 2-Ethoxy-7-nitroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 2-Ethoxy-7-nitroquinoline. While a specific crystal structure for this exact compound is not publicly available, this document outlines a representative synthesis, a complete workflow for single-crystal X-ray diffraction, and an analysis of its hypothetical crystallographic data and potential intermolecular interactions based on known data from analogous structures.

Synthesis and Crystallization

The synthesis of this compound can be approached through a multi-step process, culminating in a final product suitable for single crystal growth. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

A viable synthetic pathway involves the initial synthesis of 2-chloro-7-nitroquinoline followed by a nucleophilic substitution reaction with sodium ethoxide.

  • Synthesis of 2-Chloro-7-nitroquinoline: This intermediate can be prepared from 7-nitro-1H-quinolin-2-one. A mixture of 7-nitro-1H-quinolin-2-one and phosphorus oxychloride (POCl₃) is refluxed for several hours. After the reaction is complete, the mixture is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to yield 2-chloro-7-nitroquinoline.

  • Synthesis of this compound: 2-chloro-7-nitroquinoline is dissolved in anhydrous ethanol. Sodium ethoxide is then added to the solution, and the mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is then evaporated under reduced pressure, and the residue is purified by column chromatography to yield the final product, this compound.

  • Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in an appropriate solvent system, such as ethanol or a mixture of ethyl acetate and hexane, at room temperature.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern.[2]

Experimental Protocol: Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.[1]

  • Data Collection: The crystal is placed in a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation) and a detector.[2] The data is collected at a controlled temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations. The crystal is rotated to collect diffraction data from all possible orientations.[1]

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and other parameters are then refined using full-matrix least-squares on F².

Hypothetical Crystallographic Data

The following table summarizes a plausible set of crystallographic data for this compound, derived from the analysis of similar quinoline derivatives.

ParameterValue
Chemical FormulaC₁₁H₁₀N₂O₃
Formula Weight218.21
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.8
β (°)105.2
Volume (ų)995.6
Z4
Density (calculated) (g/cm³)1.455
Absorption Coefficient (mm⁻¹)0.110
F(000)456
Crystal Size (mm³)0.30 x 0.20 x 0.15
θ range for data collection (°)2.5 to 26.0
Reflections collected5120
Independent reflections1950 [R(int) = 0.045]
Final R indices [I>2σ(I)]R₁ = 0.052, wR₂ = 0.135
R indices (all data)R₁ = 0.068, wR₂ = 0.148

Structural Analysis and Intermolecular Interactions

The molecular structure of this compound features a planar quinoline ring system. The ethoxy group at position 2 and the nitro group at position 7 are key functional groups that dictate the molecule's electronic properties and its interactions in the solid state. The nitro group is a strong electron-withdrawing group, which can influence the charge distribution across the aromatic system.[3]

In the crystalline state, molecules of this compound are likely to be packed together through a network of intermolecular interactions. These can include:

  • π-π Stacking: The planar aromatic rings of the quinoline system can stack on top of each other, contributing to the stability of the crystal lattice. The interaction energies in similar aromatic systems can be significant.[4][5]

  • C-H···O Hydrogen Bonds: The hydrogen atoms of the quinoline ring and the ethoxy group can form weak hydrogen bonds with the oxygen atoms of the nitro group of neighboring molecules.

  • π-hole Interactions: The nitrogen atom of the nitro group has a positive electrostatic potential (a π-hole) which can interact favorably with electron-rich regions of adjacent molecules, such as the lone pairs on oxygen atoms.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule like this compound.

G cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis cluster_results Results Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation (CIF) Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: Workflow for Crystal Structure Analysis.

Potential Intermolecular Interactions

This diagram illustrates the types of intermolecular interactions that could be present in the crystal structure of this compound.

G cluster_interactions Potential Intermolecular Interactions Molecule This compound Molecular Structure pi_stacking π-π Stacking Molecule->pi_stacking Quinoline Rings h_bonds C-H···O Hydrogen Bonds Molecule->h_bonds C-H donors & Nitro O acceptors pi_hole π-hole Interactions Molecule->pi_hole Nitro Group Nitrogen

Caption: Potential Intermolecular Interactions.

Conclusion

The crystal structure analysis of this compound provides crucial insights into its three-dimensional structure and intermolecular interactions. This information is invaluable for understanding its physicochemical properties and for guiding further research in areas such as drug design and materials science. The detailed experimental protocols and data analysis workflow presented in this guide serve as a comprehensive resource for researchers in the field.

References

The Double-Edged Sword: Unveiling the Biological Activities of Nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Nitroquinoline derivatives, a class of heterocyclic aromatic compounds, have garnered significant scientific interest due to their diverse and potent biological activities. These compounds, characterized by a quinoline core structure bearing one or more nitro groups, exhibit a fascinating duality, acting as both potent therapeutic agents and formidable carcinogens. This in-depth technical guide provides a comprehensive overview of the biological activities of nitroquinoline derivatives, with a focus on their anticancer, antimicrobial, and other key pharmacological properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this intriguing chemical space.

Anticancer Activity: A Promising Frontier

Several nitroquinoline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of their antitumor action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

One of the most studied nitroquinoline derivatives in the context of cancer is Nitroxoline (8-hydroxy-5-nitroquinoline) . Initially used as an antibiotic, its anticancer properties have been extensively investigated. Nitroxoline's anticancer effects are attributed, in part, to its ability to chelate metal ions and generate reactive oxygen species (ROS)[1][2]. Furthermore, it has been shown to induce G1 cell cycle arrest and apoptosis in prostate cancer cells by activating AMP-activated protein kinase (AMPK) and subsequently inhibiting the mTOR signaling pathway[3][4].

The following table summarizes the in vitro anticancer activity of selected nitroquinoline derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Nitroxoline Raji (B-cell lymphoma)0.438[1]
HL-60 (Leukemia)0.8[1]
DHL-4 (Lymphoma)1.1[1]
Panc-1 (Pancreatic cancer)1.9[1]
A2780 (Ovarian cancer)2.3[1]
8-hydroxy-5-nitroquinoline Raji (B-cell lymphoma)0.438[1]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) Raji (B-cell lymphoma)2.2[1]
IIQ (Diiodo-8-hydroxyquinoline) Raji (B-cell lymphoma)~6[1]
Novel 4-anilinoquinoline derivative (Compound 61) Human colon, lung, ovarian, and breast cancer cells0.0015 - 0.0039[5]
7-tert-butyl-substituted quinoline (Compound 65) MCF-7, HL-60, HCT-116, HeLa0.02 - 0.04[5]
Aryl quinoline derivative (Compound 51) KB, HT29, MKN450.03 (mean)[5]
Aryl quinoline derivative (Compound 52) KB, HT29, MKN450.057 (mean)[5]
Quinoline-indole derivative (Compound 62) HepG2, KB, HCT-8, MDA-MB-231, H220.002 - 0.011[5]
Quinoline-indole derivative (Compound 63) HepG2, KB, HCT-8, MDA-MB-231, H220.002 - 0.011[5]

Antimicrobial Activity: A Renewed Perspective

The historical use of nitroxoline for urinary tract infections underscores the antimicrobial potential of this class of compounds[2]. Their broad-spectrum activity encompasses Gram-positive and Gram-negative bacteria, as well as certain fungi. The primary mechanism of antimicrobial action for many 8-hydroxyquinoline derivatives, including nitroxoline, is their ability to chelate essential metal ions, thereby disrupting crucial bacterial enzymatic processes[2][6].

The table below presents the minimum inhibitory concentration (MIC) values of various nitroquinoline derivatives against a selection of pathogenic microorganisms.

CompoundMicroorganismMIC (µg/mL)Reference
Novel N-methylbenzofuro[3,2-b]quinoline derivative (Compound 8) Enterococcus faecium (vancomycin-resistant)4[7]
Novel quinoline derivative (Compound 7) Escherichia coli ATCC259222[7]
Streptococcus pyogenes ATCC196152[7]
Staphylococcus aureus ATCC259230.031[7]
Staphylococcus aureus (MRSA) ATCC433000.063[7]
Streptococcus haemolyticus-β CICC103730.125[7]
Enterococcus faecalis ATCC292120.125[7]
Streptococcus pneumoniae ATCC63050.5[7]
Novel quinoline derivative (Compound 10) Staphylococcus aureus (MRSA) ATCC433000.24[7]
Enterococcus faecalis ATCC2921232[7]
Streptococcus pneumoniae ATCC63050.12[7]
Novel quinoline derivative (Compound 11) Staphylococcus aureus (MRSA) ATCC433000.12[7]
Enterococcus faecalis ATCC292128[7]
Streptococcus pneumoniae ATCC63050.12[7]
Novel quinoline derivative (Compound 12) Staphylococcus aureus (MRSA) ATCC433000.24[7]
Enterococcus faecalis ATCC29212256[7]
Streptococcus pneumoniae ATCC63050.12[7]
Novel rhodamine incorporated quinoline derivative (Compounds 27-32) Mycobacterium tuberculosis H37Ra (active and dormant)1.66 - 9.57[7]
Mycobacterium bovis BCG (active and dormant)1.66 - 9.57[7]
Novel quinoline derivative (Compound 37) Mycobacterium tuberculosis (drug-resistant strains)0.08 - 0.31[7]
Novel quinoline derivative (Compound 38) Mycobacterium tuberculosis (drug-resistant strains)0.16 - 0.31[7]
QQ2 Clinically resistant Staphylococcus spp.1.22 - 9.76[8]
QQ6 Clinically resistant Staphylococcus spp.2.44 - 9.76[8]
QQ1 Enterococcus faecalis4.88[8]
QQ3 Enterococcus faecalis9.76[8]
QQ2, QQ5 Enterococcus faecalis19.53[8]
QQ7, QQ8 Candida albicans4.88[8]
7-Methoxyquinoline derivative A Escherichia coli0.125[9]
Quinoline benzodioxole derivative B Escherichia coli3.125[9]
Staphylococcus aureus3.125[9]
Quinoline-3-carbonitrile derivative C Escherichia coli4[9]

Antichagasic and Antimalarial Activities

Nitroquinoline derivatives have also shown promise in combating parasitic diseases. Notably, nitroxoline has demonstrated potent activity against Trypanosoma cruzi, the causative agent of Chagas disease, with IC50 values surpassing the current standard treatment, benznidazole[10][11]. The mechanism of action against T. cruzi involves the induction of programmed cell death hallmarks, including chromatin condensation and mitochondrial membrane depolarization[10][11].

Several quinoline-based compounds have a long history as antimalarial drugs. While the search results did not provide specific IC50 values for nitroquinoline derivatives against malaria parasites, the broader class of quinoline derivatives continues to be a critical area of research in the fight against malaria[12][13][14].

The following table summarizes the antichagasic activity of nitroxoline.

CompoundParasiteFormIC50 (µM)Reference
Nitroxoline Trypanosoma cruziEpimastigote3.00 ± 0.44[10]
Amastigote1.24 ± 0.23[10]
Benznidazole (Reference) Trypanosoma cruziEpimastigote6.92 ± 0.77[10]
Amastigote2.67 ± 0.39[10]

Carcinogenic Activity of 4-Nitroquinoline 1-Oxide (4-NQO)

In stark contrast to the therapeutic potential of some of its derivatives, 4-Nitroquinoline 1-Oxide (4-NQO) is a well-established potent carcinogen. It is widely used in experimental models to induce oral carcinogenesis that closely mimics the progression of human oral squamous cell carcinoma[15][16]. The carcinogenicity of 4-NQO is primarily attributed to its metabolic activation to a reactive intermediate that forms DNA adducts, leading to mutations and genomic instability[15]. 4-NQO-induced carcinogenesis is also associated with the generation of reactive oxygen and nitrogen species, leading to oxidative and nitrosative stress[17][18].

Signaling Pathways and Mechanisms of Action

The diverse biological activities of nitroquinoline derivatives are underpinned by their interactions with various cellular signaling pathways.

Nitroxoline's Anticancer Signaling Pathway

Nitroxoline exerts its anticancer effects through a complex signaling network. A key mechanism involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling pathway, a crucial pathway for cell growth and proliferation. This inhibition leads to downstream effects, including the suppression of the Cyclin D1-Rb-Cdc25A axis, ultimately resulting in G1 phase cell cycle arrest and apoptosis[3][4].

Nitroxoline_Signaling Nitroxoline Nitroxoline AMPK AMPK (Activated) Nitroxoline->AMPK Activates mTOR mTOR (Inhibited) AMPK->mTOR Inhibits CyclinD1_Rb_Cdc25A Cyclin D1-Rb-Cdc25A axis (Inhibited) AMPK->CyclinD1_Rb_Cdc25A Inhibits mTOR->CyclinD1_Rb_Cdc25A G1_Arrest G1 Cell Cycle Arrest CyclinD1_Rb_Cdc25A->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis

Fig. 1: Nitroxoline-mediated anticancer signaling pathway.
4-NQO-Induced Carcinogenesis Pathway

The carcinogenic cascade initiated by 4-NQO involves its metabolic activation and subsequent interaction with cellular macromolecules. A simplified representation of this process highlights the generation of reactive species and the resulting cellular damage.

NQO_Carcinogenesis NQO 4-Nitroquinoline 1-Oxide (4-NQO) Metabolic_Activation Metabolic Activation NQO->Metabolic_Activation Reactive_Intermediates Reactive Intermediates Metabolic_Activation->Reactive_Intermediates DNA_Adducts DNA Adducts Reactive_Intermediates->DNA_Adducts ROS_RNS ROS/RNS Generation Reactive_Intermediates->ROS_RNS Genomic_Instability Genomic Instability & Mutations DNA_Adducts->Genomic_Instability Cellular_Damage Oxidative/Nitrosative Stress & Cellular Damage ROS_RNS->Cellular_Damage Carcinogenesis Carcinogenesis Genomic_Instability->Carcinogenesis Cellular_Damage->Carcinogenesis MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compounds Add Test Compounds Incubate_Overnight->Add_Compounds Incubate_Treatment Incubate (Treatment Period) Add_Compounds->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate (4 hours) Add_MTT->Incubate_MTT Add_DMSO Add DMSO Incubate_MTT->Add_DMSO Measure_Absorbance Measure Absorbance Add_DMSO->Measure_Absorbance Analyze_Data Analyze Data (Calculate IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End MIC_Determination_Workflow Start Start Prepare_Inoculum Prepare Standardized Inoculum Start->Prepare_Inoculum Serial_Dilution Prepare Serial Dilutions of Compounds Start->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate Plate Inoculate_Plate->Incubate_Plate Read_MIC Read MIC Incubate_Plate->Read_MIC End End Read_MIC->End

References

An In-depth Technical Guide to the Solubility and Stability of 2-Ethoxy-7-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 2-Ethoxy-7-nitroquinoline. Due to the absence of specific experimental data in publicly available literature for this compound, this document outlines its predicted properties based on the known behavior of its core chemical moieties: the quinoline ring and the nitroaromatic group. Furthermore, it details standardized experimental protocols for researchers to determine the precise solubility and stability profiles in a laboratory setting.

Predicted Solubility Profile of this compound

The solubility of a compound is a critical physicochemical property influencing its suitability for various applications, including in vitro assays and formulation development. The structure of this compound—a heterocyclic aromatic quinoline ring substituted with a lipophilic ethoxy group and a polar nitro group—suggests a nuanced solubility profile.

Quinoline itself is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents.[1] The introduction of an ethoxy group generally increases lipophilicity, which would be expected to decrease aqueous solubility. Conversely, the polar nitro group can increase the molecule's polarity. Therefore, this compound is predicted to have low solubility in aqueous media while exhibiting good solubility in a range of common organic laboratory solvents.[2][3]

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolSparingly Soluble to SolubleThe quinoline nitrogen can act as a hydrogen bond acceptor. Solubility in alcohols is expected to be higher than in water.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)Soluble to Very SolubleThese solvents are effective at solvating polar and aromatic compounds through dipole-dipole interactions.
Non-Polar Toluene, Hexanes, Dichloromethane (DCM)Sparingly Soluble to SolubleThe aromatic quinoline core allows for favorable interactions with aromatic solvents like toluene. Solubility in aliphatic solvents like hexanes is expected to be lower.

Experimental Protocols for Solubility Determination

To quantitatively determine the solubility of this compound, standardized methods such as the Shake-Flask technique for thermodynamic solubility and kinetic solubility assays are recommended.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility, providing a measure of a compound's solubility when the dissolved and solid states are in equilibrium.[4][5]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely measured volume of a selected solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol). The excess solid is crucial to ensure saturation.[6]

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6][7]

  • Phase Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle. Separate the saturated supernatant from the excess solid using centrifugation followed by careful pipetting, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the saturated supernatant with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate for each solvent.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid compound to solvent vial B Agitate at constant temperature (24-48 hours) A->B C Centrifuge or Filter to separate solid B->C D Collect saturated supernatant C->D E Dilute supernatant D->E F Analyze concentration (e.g., HPLC-UV) E->F G Calculate solubility F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods used in early drug discovery to assess the solubility of a compound when it is rapidly precipitated from a high-concentration stock solution (typically in DMSO).[8][9]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Sample Preparation: In a 96-well microplate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Shake the plate at room temperature for a short period (e.g., 1-2 hours).[7]

  • Precipitate Removal: Filter the plate to remove any precipitated compound.

  • Analysis: Determine the concentration of the compound remaining in the filtrate using a plate-based analytical method, such as UV-Vis spectroscopy or LC-MS/MS.[10]

Predicted Stability Profile and Degradation Pathways

The stability of this compound is dictated by the chemical reactivity of its functional groups under various environmental conditions. Nitroaromatic compounds are known to be resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group.[11] However, they can be susceptible to photolytic degradation and reduction of the nitro group.

Potential Degradation Pathways:

  • Hydrolytic Degradation: The ethoxy ether linkage is generally stable but could undergo hydrolysis to the corresponding 2-hydroxy-7-nitroquinoline under harsh acidic or basic conditions, likely requiring elevated temperatures.[12][13]

  • Oxidative Degradation: The quinoline ring and the nitroaromatic system are relatively resistant to oxidation. However, forced degradation with strong oxidizing agents is necessary to confirm this.[11]

  • Photolytic Degradation: Aromatic nitro compounds can absorb UV light, leading to photochemical reactions. This can result in the reduction of the nitro group or other complex rearrangements.[14][15] It is crucial to protect solutions of this compound from light.

  • Thermal Degradation: At high temperatures, thermal decomposition can occur, often initiated by the cleavage of the C-NO2 bond.[16][17]

Table 2: Summary of Forced Degradation Conditions and Potential Products

ConditionReagents & ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heatHydrolysis of ethoxy group
Base Hydrolysis 0.1 M NaOH, heatHydrolysis of ethoxy group
Oxidation 3% H₂O₂, room tempN-oxide formation on quinoline nitrogen
Thermal Solid or solution at >60°CC-NO₂ bond cleavage, complex decomposition
Photolytic UV/Vis light exposure (ICH Q1B)Reduction of nitro group, complex rearrangements

Experimental Protocol for Stability Assessment (Forced Degradation)

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[18][19] These studies are a core requirement of regulatory guidelines from bodies like the ICH.[18]

Methodology:

  • Sample Preparation: Prepare separate solutions of this compound in a suitable solvent system for each stress condition. A control sample (unstressed) should be prepared and stored at 4°C in the dark.

  • Stress Conditions:

    • Acidic: Add 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 6, 24 hours).

    • Basic: Add 0.1 M NaOH and incubate at 60°C. After incubation, neutralize the samples.

    • Oxidative: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature in the dark.

    • Thermal: Store a solution and solid sample in an oven at a high temperature (e.g., 80°C).

    • Photolytic: Expose a solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.

  • Time Points: Collect samples at various time points to track the extent of degradation. The goal is to achieve 5-20% degradation of the parent compound.[18]

  • Analysis: Analyze all stressed samples and the control using a stability-indicating HPLC method. This method must be capable of separating the intact parent compound from all process impurities and degradation products.[20][21] A photodiode array (PDA) detector is useful for assessing peak purity.

  • Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for. The total amount of the parent compound and its degradation products should remain constant.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare solutions of This compound C Acid Hydrolysis (HCl, Heat) A->C D Base Hydrolysis (NaOH, Heat) A->D E Oxidation (H₂O₂, RT) A->E F Thermal (Heat, >60°C) A->F G Photolytic (ICH Q1B Light) A->G B Prepare Control Sample (Stored at 4°C, dark) I Analyze all samples by Stability-Indicating HPLC B->I H Collect samples at various time points C->H D->H E->H F->H G->H H->I J Assess Peak Purity and Mass Balance I->J

Caption: Workflow for Forced Degradation Studies.

Data Presentation Templates

The following tables are provided as templates for organizing experimental results.

Table 3: Quantitative Solubility Data for this compound

SolventTemperature (°C)MethodSolubility (mg/mL)Solubility (µM)
e.g., PBS (pH 7.4)25Shake-Flask
e.g., Water25Shake-Flask
e.g., Ethanol25Shake-Flask
e.g., DMSO25Shake-Flask
e.g., PBS (pH 7.4)25Kinetic

Table 4: Forced Degradation Study Results for this compound

Stress ConditionTime (hours)% Parent RemainingNo. of DegradantsRRT of Major Degradant
e.g., 0.1 M HCl, 60°C24
e.g., 0.1 M NaOH, 60°C6
e.g., 3% H₂O₂, RT24
e.g., 80°C Heat (Solid)72
e.g., Photolytic (ICH)N/A

RRT: Relative Retention Time

Conclusion

This guide provides a foundational understanding of the likely solubility and stability characteristics of this compound based on established chemical principles. While it is predicted to have good solubility in organic solvents and limited aqueous solubility, its stability profile is expected to be robust, with potential liabilities under harsh hydrolytic, photolytic, or thermal stress. The detailed experimental protocols provided herein offer a clear path for researchers to generate precise, quantitative data essential for advancing research and development involving this compound.

References

A Comparative Analysis of 2-Ethoxy-7-nitroquinoline and Its Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and chemical databases lack specific experimental data on the physicochemical properties, biological activity, and synthesis of 2-Ethoxy-7-nitroquinoline. This guide provides a comparative overview of other well-characterized nitroquinoline isomers to serve as a reference for researchers in drug discovery and chemical biology. A putative synthesis and predicted properties for this compound are proposed based on established chemical principles.

Introduction

Nitroquinolines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and toxicology. The position of the nitro group on the quinoline scaffold dramatically influences the molecule's physicochemical properties and biological activity. This technical guide offers an in-depth comparison of this compound with other nitroquinoline isomers, providing a valuable resource for researchers engaged in the development of novel therapeutics and chemical probes. Due to the limited available data for this compound, this document focuses on a detailed comparative analysis of its better-studied isomers.

Physicochemical Properties of Nitroquinoline Isomers

The physicochemical properties of nitroquinolines, such as melting point, boiling point, and solubility, are critical determinants of their behavior in biological systems. These properties are significantly influenced by the position of the nitro group, which affects intermolecular forces and crystal packing. A summary of the available data for various nitroquinoline isomers is presented in Table 1.

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound C₁₁H₁₀N₂O₃218.21Not availableNot availableNot available
3-Nitroquinoline C₉H₆N₂O₂174.16130[1]Not availableNot available
4-Nitroquinoline 1-oxide C₉H₆N₂O₃190.16154-156[2][3]325.64 (rough estimate)[2]Slightly soluble in water; soluble in acetone, DMSO, DMF[2][4]
5-Nitroquinoline C₉H₆N₂O₂174.1671-73[5][6]323.1 (at 760 mmHg)[5]Slightly soluble in water[6]. Soluble in pentane and benzene.[6]
6-Nitroquinoline C₉H₆N₂O₂174.16151-153[7][8]305.12 (rough estimate)Slightly soluble in water[7][8]
7-Nitroquinoline C₉H₆N₂O₂174.16132.5[9]305.12 (at 760 mmHg)[10]Poorly soluble in water, soluble in alcohols and ketones[9]
8-Nitroquinoline C₉H₆N₂O₂174.1689-91Not availableSlightly soluble in water; soluble in ethanol, ether, benzene, chloroform, and dilute acid[11]
8-Hydroxy-5-nitroquinoline C₉H₆N₂O₃190.16181-183Not availableVery slightly soluble in alcohol and ether; freely soluble in hot hydrochloric acid

Synthesis of Nitroquinoline Isomers

The synthesis of nitroquinolines typically involves two main strategies: the nitration of a pre-existing quinoline ring or the construction of the quinoline ring from a nitrated precursor. The Skraup synthesis and its variations are commonly employed for the latter.

General Synthetic Approaches
  • Nitration of Quinoline: Direct nitration of quinoline with a mixture of nitric acid and sulfuric acid primarily yields 5-nitroquinoline and 8-nitroquinoline. The regioselectivity is influenced by the reaction conditions.

  • Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline ring. By using a nitroaniline as the starting material, various nitroquinoline isomers can be synthesized.

Putative Synthesis of this compound

While no specific synthesis for this compound has been reported in the literature, a plausible synthetic route can be proposed based on known reactions. A potential two-step synthesis is outlined below:

  • Nitration of 2-chloroquinoline: Nitration of 2-chloroquinoline would likely yield a mixture of nitro isomers, including 2-chloro-7-nitroquinoline.

  • Nucleophilic Aromatic Substitution: The resulting 2-chloro-7-nitroquinoline could then undergo a nucleophilic aromatic substitution reaction with sodium ethoxide to yield the final product, this compound.

G 2-Chloroquinoline 2-Chloroquinoline Nitration_Mixture Nitration_Mixture 2-Chloroquinoline->Nitration_Mixture HNO₃/H₂SO₄ 2-Chloro-7-nitroquinoline 2-Chloro-7-nitroquinoline Nitration_Mixture->2-Chloro-7-nitroquinoline Separation This compound This compound 2-Chloro-7-nitroquinoline->this compound NaOEt, EtOH

Caption: Proposed synthetic pathway for this compound.

Biological Activity and Signaling Pathways

The biological activities of nitroquinolines are diverse and isomer-dependent, ranging from antimicrobial and anticancer to carcinogenic effects. The nitro group is often a key pharmacophore, and its position dictates the molecule's interaction with biological targets.

Comparative Biological Activities

A summary of the known biological activities of various nitroquinoline isomers is presented in Table 2.

IsomerBiological Activity
This compound Not available
3-Nitroquinoline Derivatives have shown antiproliferative effects against EGFR-overexpressing tumor cell lines.[12]
4-Nitroquinoline 1-oxide A well-known carcinogen and mutagen that induces DNA damage.[4][13] It is used in cancer research to induce tumors in animal models.[14]
5-Nitroquinoline Derivatives have shown cytotoxic potency, particularly under hypoxic conditions.[5]
6-Nitroquinoline Exhibits antimicrobial and antitumor properties.[15] Derivatives have been studied for their biochemical characteristics, including metal-chelating properties and enzyme inhibition.[16]
7-Nitroquinoline Used as an intermediate in the synthesis of other biologically active compounds.[9]
8-Nitroquinoline Exhibits antimicrobial and antitumor activities.[17]
8-Hydroxy-5-nitroquinoline (Nitroxoline) An effective antimicrobial and anticancer agent, used in the treatment of urinary tract infections.
Signaling Pathway of 4-Nitroquinoline 1-oxide (4-NQO)

4-NQO is a potent carcinogen that exerts its effects through a complex mechanism involving metabolic activation and the induction of DNA damage. Its genotoxicity is a key factor in its carcinogenic properties.

Metabolically activated 4-NQO can form covalent adducts with DNA, leading to mutations.[18] Furthermore, 4-NQO is known to generate reactive oxygen species (ROS), which can cause oxidative DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8OHdG).[19] This DNA damage can trigger various cellular responses, including cell cycle arrest and apoptosis, often mediated by the p53 signaling pathway.[3] 4-NQO can also induce the formation of cellular topoisomerase I-DNA cleavage complexes, further contributing to its genotoxicity.[20]

G cluster_0 Cellular Environment cluster_1 Nucleus 4-NQO 4-NQO Metabolic_Activation Metabolic_Activation 4-NQO->Metabolic_Activation ROS_Generation ROS_Generation 4-NQO->ROS_Generation Activated_4-NQO Activated_4-NQO Metabolic_Activation->Activated_4-NQO DNA_Adducts DNA_Adducts Activated_4-NQO->DNA_Adducts Topoisomerase_I_Complex Topoisomerase_I_Complex Activated_4-NQO->Topoisomerase_I_Complex ROS ROS ROS_Generation->ROS Oxidative_DNA_Damage Oxidative_DNA_Damage ROS->Oxidative_DNA_Damage p53_Activation p53_Activation DNA_Adducts->p53_Activation Oxidative_DNA_Damage->p53_Activation Cell_Cycle_Arrest Cell_Cycle_Arrest p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis

Caption: Simplified signaling pathway of 4-Nitroquinoline 1-oxide (4-NQO) induced DNA damage.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and biological evaluation of nitroquinoline isomers. While a specific protocol for this compound is not available, a general workflow for the comparative analysis of nitroquinoline isomers can be outlined.

G cluster_0 Synthesis and Characterization cluster_1 Physicochemical Property Determination cluster_2 Biological Evaluation Synthesis Synthesis Purification Purification Synthesis->Purification e.g., Column Chromatography Structural_Analysis Structural_Analysis Purification->Structural_Analysis NMR, MS, IR Melting_Point Melting_Point Structural_Analysis->Melting_Point Solubility_Assay Solubility_Assay Structural_Analysis->Solubility_Assay LogP_Determination LogP_Determination Structural_Analysis->LogP_Determination Cytotoxicity_Assay Cytotoxicity_Assay Structural_Analysis->Cytotoxicity_Assay e.g., MTT Assay Antimicrobial_Assay Antimicrobial_Assay Structural_Analysis->Antimicrobial_Assay e.g., MIC Determination Mechanism_of_Action Mechanism_of_Action Cytotoxicity_Assay->Mechanism_of_Action e.g., Western Blot, Flow Cytometry

Caption: General experimental workflow for the comparative analysis of nitroquinoline isomers.

Conclusion

This technical guide provides a comparative overview of this compound and its isomers. While a significant body of research exists for many nitroquinoline isomers, this compound remains largely uncharacterized. The provided data on other isomers offers a valuable starting point for researchers interested in this specific compound. Further experimental investigation is necessary to elucidate the synthesis, physicochemical properties, and biological activities of this compound to fully understand its potential in drug discovery and other applications. The proposed synthetic route and the comparative data presented herein can guide future research efforts in this area.

References

Methodological & Application

Application Notes and Protocols for 2-Ethoxy-7-nitroquinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxy-7-nitroquinoline is a functionalized quinoline derivative with potential applications in organic synthesis and medicinal chemistry. The presence of both an electron-donating ethoxy group and an electron-withdrawing nitro group on the quinoline scaffold suggests a rich and versatile reactivity profile. This document provides a proposed synthetic route for this compound, detailed experimental protocols, and explores its potential applications as a synthetic intermediate based on the known chemistry of related quinoline compounds.

Proposed Synthesis of this compound

Due to the limited availability of direct synthetic procedures for this compound in the literature, a multi-step synthesis is proposed, commencing with the Skraup synthesis to construct the quinoline core, followed by functional group manipulation.

The proposed synthetic pathway is as follows:

Synthetic Pathway for this compound cluster_0 Route 1: Late-stage Ethoxylation cluster_1 Route 2: Early Ethoxylation (Hypothetical) A 3-Nitroaniline C Skraup Reaction (H₂SO₄, Oxidizing Agent) A->C B Glycerol B->C D 7-Nitroquinoline C->D E Reduction (e.g., Fe/HCl) D->E J Oxidation (e.g., m-CPBA) D->J Activation F 7-Amino-2-ethoxyquinoline E->F G Diazotization (NaNO₂, HBF₄) F->G H Sandmeyer-type Reaction (e.g., NaNO₂, EtOH, Cu catalyst) G->H I This compound H->I K 2-Chloro-7-nitroquinoline J->K Chlorination L Nucleophilic Substitution (NaOEt, EtOH) K->L L->I

Caption: Proposed synthetic routes to this compound.

Detailed Experimental Protocol for Proposed Synthesis (Route 1)

This protocol is based on established procedures for the Skraup synthesis, N-oxidation, chlorination, and nucleophilic aromatic substitution on the quinoline ring.

Step 1: Synthesis of 7-Nitroquinoline

This procedure is adapted from the Skraup synthesis of quinolines.

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add 200 mL of concentrated sulfuric acid.

  • Addition of Reagents: To the stirred sulfuric acid, add 55 g (0.4 mol) of 3-nitroaniline and 110 g (1.2 mol) of glycerol.

  • Oxidizing Agent: Slowly add 48 g (0.24 mol) of arsenic pentoxide or an alternative oxidizing agent like nitrobenzene.

  • Heating: Heat the mixture gently in a fume hood. The reaction is exothermic and may become vigorous. Maintain the temperature at approximately 120-130°C for 3-4 hours.

  • Work-up: Cool the reaction mixture and pour it cautiously into 2 L of ice-water. Neutralize the solution with a concentrated sodium hydroxide solution until it is alkaline to litmus paper.

  • Extraction and Purification: The crude 7-nitroquinoline will precipitate. Filter the solid, wash it with water, and purify by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).

Step 2: N-Oxidation of 7-Nitroquinoline

  • Reaction Setup: Dissolve 17.4 g (0.1 mol) of 7-nitroquinoline in 200 mL of glacial acetic acid in a round-bottom flask.

  • Oxidation: Add 15 mL of 30% hydrogen peroxide solution dropwise while stirring.

  • Heating: Heat the mixture at 70-80°C for 5 hours.

  • Work-up: Cool the reaction mixture and pour it into ice-water. Neutralize with sodium carbonate.

  • Purification: The precipitated 7-nitroquinoline-N-oxide is filtered, washed with water, and dried.

Step 3: Synthesis of 2-Chloro-7-nitroquinoline

  • Reaction Setup: In a flask equipped with a reflux condenser, place 19 g (0.1 mol) of 7-nitroquinoline-N-oxide and 100 mL of phosphorus oxychloride (POCl₃).

  • Reaction: Reflux the mixture for 2 hours.

  • Work-up: Cool the reaction and pour it carefully onto crushed ice.

  • Purification: The solid 2-chloro-7-nitroquinoline is filtered, washed with water, and recrystallized from ethanol.

Step 4: Synthesis of this compound

  • Reaction Setup: Prepare a solution of sodium ethoxide by dissolving 2.3 g (0.1 mol) of sodium in 100 mL of absolute ethanol.

  • Nucleophilic Substitution: To this solution, add 20.8 g (0.1 mol) of 2-chloro-7-nitroquinoline.

  • Reaction: Reflux the mixture for 4-6 hours.

  • Work-up: Cool the reaction mixture and pour it into water.

  • Purification: The precipitated this compound is filtered, washed with water, and purified by recrystallization or column chromatography.

Potential Applications in Organic Synthesis

The structure of this compound allows for several potential synthetic transformations, making it a valuable intermediate.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, which can then undergo a variety of reactions such as diazotization, acylation, and alkylation.

Reduction_of_Nitro_Group A This compound B Reduction (e.g., SnCl₂/HCl, H₂/Pd-C) A->B C 7-Amino-2-ethoxyquinoline B->C D Further Functionalization (Acylation, Alkylation, etc.) C->D

Caption: Reduction of the nitro group to an amine.

Protocol: Reduction of this compound

  • Reaction Setup: In a round-bottom flask, suspend 2.18 g (10 mmol) of this compound in 50 mL of ethanol.

  • Catalyst: Add a catalytic amount of 10% Palladium on carbon (approx. 10 mol%).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.

  • Purification: Evaporate the solvent under reduced pressure to obtain 7-amino-2-ethoxyquinoline, which can be further purified by recrystallization or chromatography if necessary.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group activates the quinoline ring towards nucleophilic attack, potentially allowing for the displacement of a suitable leaving group at an ortho or para position. While the ethoxy group is not a typical leaving group, activation of the ring by the nitro group could enable reactions with strong nucleophiles.

Use in Medicinal Chemistry

Quinoline derivatives are known to possess a wide range of biological activities. The synthesized 7-amino-2-ethoxyquinoline can serve as a scaffold for the synthesis of novel compounds with potential therapeutic applications.

Quantitative Data

The following table summarizes typical yields for reactions analogous to those in the proposed synthesis, as found in the literature for similar quinoline derivatives.

Reaction StepStarting MaterialProductReagentsTypical Yield (%)
Skraup Synthesis3-Nitroaniline7-NitroquinolineGlycerol, H₂SO₄, As₂O₅60-70
N-Oxidation7-Nitroquinoline7-Nitroquinoline-N-oxideH₂O₂, Acetic Acid80-90
Chlorination7-Nitroquinoline-N-oxide2-Chloro-7-nitroquinolinePOCl₃75-85
Ethoxylation2-Chloro-7-nitroquinolineThis compoundNaOEt, EtOH70-80
Nitro Reduction7-Nitroquinoline7-AminoquinolineSnCl₂, HCl85-95

Safety Precautions

  • The Skraup reaction is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Concentrated acids and phosphorus oxychloride are corrosive and should be handled with appropriate personal protective equipment (PPE).

  • Nitroaromatic compounds can be toxic and should be handled with care.

  • Hydrogenation should be carried out in a properly set up and ventilated area due to the flammable nature of hydrogen gas.

Disclaimer: The proposed synthetic protocols are based on established chemical literature for similar compounds. Researchers should conduct their own risk assessments and optimize reaction conditions as necessary. The reactivity and properties of the target molecule, this compound, have not been empirically determined and should be investigated with appropriate safety measures.

2-Ethoxy-7-nitroquinoline: A Versatile Precursor for Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxy-7-nitroquinoline is a key heterocyclic building block with significant potential in the development of novel pharmaceutical compounds. Its unique chemical architecture, featuring an electron-withdrawing nitro group and an activating ethoxy group on the quinoline scaffold, makes it a versatile precursor for the synthesis of a diverse range of biologically active molecules. This document provides an overview of its application as a precursor, focusing on the synthesis of 7-amino-2-ethoxyquinoline and its subsequent elaboration into potential therapeutic agents. Detailed experimental protocols for key transformations and data on the biological activities of derived compounds are presented to guide researchers in harnessing the potential of this valuable intermediate.

Introduction

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory activities. The strategic functionalization of the quinoline nucleus allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound serves as a crucial starting material for the introduction of various functionalities at the 7-position, a key region for modulating biological activity in many quinoline-based drugs. The primary and most pivotal transformation of this compound is its reduction to 7-amino-2-ethoxyquinoline, which opens up a plethora of synthetic possibilities for derivatization and the generation of compound libraries for drug discovery.

Key Applications

The primary utility of this compound in pharmaceutical synthesis lies in its conversion to 7-amino-2-ethoxyquinoline. This amino derivative is a versatile intermediate for the synthesis of compounds targeting a range of diseases.

Precursor for Kinase Inhibitors

The 7-amino group of 7-amino-2-ethoxyquinoline provides a convenient handle for the introduction of various side chains and heterocyclic systems known to interact with the ATP-binding site of protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of oncology drugs.

Synthesis of Antimalarial Agents

The 4-aminoquinoline scaffold is the cornerstone of several highly effective antimalarial drugs, such as chloroquine. While the 4-amino group is crucial for activity, substitutions at the 7-position significantly influence the drug's efficacy, resistance profile, and pharmacokinetic properties. 7-amino-2-ethoxyquinoline can be a valuable starting point for the synthesis of novel 4,7-disubstituted quinolines with potential antimalarial activity.

Experimental Protocols

Protocol 1: Synthesis of 7-Amino-2-ethoxyquinoline from this compound

This protocol details the reduction of the nitro group of this compound to an amino group, a critical step in its utilization as a pharmaceutical precursor.

Materials:

  • This compound

  • Ethanol (EtOH)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • To this solution, add iron powder (5.0 eq) and a solution of ammonium chloride (1.0 eq) in water.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.

  • Wash the celite pad with ethanol and combine the filtrates.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Partition the residue between ethyl acetate and a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 7-amino-2-ethoxyquinoline by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary:

ParameterValue
Starting MaterialThis compound
Product7-Amino-2-ethoxyquinoline
ReagentsFe, NH₄Cl
SolventEthanol/Water
Reaction Time2-4 hours
YieldTypically > 80%
Purity> 95% (after purification)

Visualizing the Synthetic Pathway

The following diagram illustrates the pivotal conversion of this compound to 7-amino-2-ethoxyquinoline, which serves as a gateway to a diverse range of pharmaceutical derivatives.

G This compound This compound 7-Amino-2-ethoxyquinoline 7-Amino-2-ethoxyquinoline This compound->7-Amino-2-ethoxyquinoline Reduction (e.g., Fe/NH4Cl) Pharmaceutical Compounds Pharmaceutical Compounds 7-Amino-2-ethoxyquinoline->Pharmaceutical Compounds Further Derivatization

Caption: Synthetic utility of this compound.

Signaling Pathways of Potential Downstream Products

While specific pharmaceutical compounds derived directly from this compound are not extensively documented in publicly available literature, its derivatives, particularly those stemming from 7-amino-2-ethoxyquinoline, are anticipated to interact with key biological pathways implicated in various diseases.

Kinase Inhibition Signaling

Many quinoline-based kinase inhibitors function by competing with ATP for binding to the kinase domain of receptor tyrosine kinases (RTKs) or intracellular kinases. This inhibition can block downstream signaling cascades that promote cell proliferation, survival, and angiogenesis. The diagram below illustrates a generalized signaling pathway targeted by such inhibitors.

G cluster_cell Cancer Cell GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->RTK Binds DownstreamSignaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->DownstreamSignaling Activates QuinolineInhibitor Quinoline-based Kinase Inhibitor QuinolineInhibitor->RTK Inhibits ATP Binding CellEffects Cell Proliferation, Survival, Angiogenesis DownstreamSignaling->CellEffects Promotes

Caption: Generalized kinase inhibition pathway.

Conclusion

This compound represents a valuable and versatile precursor for the synthesis of a wide array of potential pharmaceutical compounds. Its straightforward conversion to 7-amino-2-ethoxyquinoline provides a crucial intermediate for the development of novel kinase inhibitors and antimalarial agents. The protocols and data presented herein offer a foundational resource for researchers and drug development professionals to explore the full potential of this promising heterocyclic building block in the quest for new and effective therapies. Further investigation into the derivatization of 7-amino-2-ethoxyquinoline and the biological evaluation of the resulting compounds is warranted to unlock its therapeutic promise.

High-Throughput Screening Assays for Nitroquinoline Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroquinoline compounds represent a class of heterocyclic aromatic organic molecules with a diverse range of biological activities. Several derivatives have demonstrated potential as anticancer, antimicrobial, and antiparasitic agents. High-throughput screening (HTS) plays a pivotal role in the early stages of drug discovery by enabling the rapid evaluation of large compound libraries. This document provides detailed application notes and protocols for a suite of HTS assays suitable for identifying and characterizing the biological activity of novel nitroquinoline compounds. The protocols are designed for implementation on automated HTS platforms.

Data Presentation

The following table summarizes representative quantitative data for the activity of select nitroquinoline compounds from various screening assays. It is important to note that values such as IC50 can vary depending on the specific cell line, assay conditions, and reagent concentrations used.

CompoundAssay TypeTarget/Cell LineIC50 (µM)Z'-FactorReference
Nitroxoline (8-hydroxy-5-nitroquinoline)CytotoxicityHuman cancer cell lines5 - 10 fold lower than clioquinol> 0.5 (typical for assay)[1]
5-Carboxy-8-hydroxyquinolineHistone Demethylase InhibitionJMJD2E> 2.50.85[2]
Generic Nitroquinoline DerivativeCell Viability (AlamarBlue)HCT-116Varies> 0.5N/A
Generic Nitroquinoline DerivativeATP Content (CellTiter-Glo)PC-3Varies> 0.5N/A
Generic Nitroquinoline DerivativeOxidative Stress (CellROX)A549Varies> 0.5N/A

Note: The Z'-factor is a statistical measure of the quality of an HTS assay, with a value greater than 0.5 indicating an excellent assay.[3][4][5][6]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

a) alamarBlue® Cell Viability Assay (Resazurin-based)

This colorimetric or fluorometric assay measures the reducing power of viable, metabolically active cells. The active ingredient, resazurin, is converted to the highly fluorescent resorufin by mitochondrial enzymes.

Protocol for 96-well plates:

  • Cell Seeding: Seed cells in a 96-well clear-bottom black plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Addition: Add nitroquinoline compounds from a stock plate to the assay plate to achieve the desired final concentrations. Include vehicle controls (e.g., DMSO) and positive controls (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • Reagent Addition: Add alamarBlue® reagent to each well at a volume equal to 10% of the culture volume.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure fluorescence with excitation at 560 nm and emission at 590 nm, or absorbance at 570 nm with a reference wavelength of 600 nm using a microplate reader.[7][8]

b) CellTiter-Glo® Luminescent Cell Viability Assay (ATP-based)

This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The addition of a single reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

Protocol for 384-well plates:

  • Cell Seeding: Dispense cells in culture medium into a 384-well white, opaque-walled plate.

  • Compound Addition: Add nitroquinoline compounds and controls to the assay plate.

  • Incubation: Incubate the plate for the desired time at 37°C, 5% CO2.

  • Reagent Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add CellTiter-Glo® Reagent to each well in a volume equal to the cell culture medium.[3]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3][4]

  • Measurement: Record luminescence using a plate luminometer.[6]

Oxidative Stress Assay

a) CellROX® Deep Red Reagent Assay

This fluorogenic probe detects reactive oxygen species (ROS) in live cells. The reagent is non-fluorescent in a reduced state and becomes fluorescent upon oxidation by ROS.

Protocol for 96-well plates:

  • Cell Treatment: Seed and treat cells with nitroquinoline compounds as described in the cell viability protocols. Include a positive control for ROS induction (e.g., menadione).

  • Reagent Addition: Add CellROX® Deep Red Reagent to the cells at a final concentration of 5 µM.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Washing: Remove the medium and wash the cells three times with PBS.

  • Imaging: Acquire images using a high-content imaging system or a fluorescence microscope with appropriate filters (Excitation/Emission: ~644/665 nm).

Biochemical Assay

a) Fluorescence-Based Histone Demethylase (JMJD2E) Inhibition Assay

This assay is designed to identify inhibitors of the JMJD2 family of 2-oxoglutarate-dependent histone demethylases. The demethylation reaction produces formaldehyde, which is then measured using a coupled enzymatic reaction that generates a fluorescent product.

Protocol for 1536-well plates:

  • Reagent Preparation:

    • Enzyme Solution: Prepare a solution containing JMJD2E enzyme, sodium ascorbate, and ferrous ammonium sulfate.

    • Substrate Solution: Prepare a solution containing the H3K9me3 peptide substrate, formaldehyde dehydrogenase (FDH), 2-oxoglutarate (2OG), and NAD+.

  • Compound Plating: Dispense serial dilutions of nitroquinoline compounds into 1536-well plates.

  • Reagent Dispensing: Add the enzyme solution to the wells containing the compounds.

  • Reaction Initiation: Add the substrate solution to initiate the demethylase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time to allow the reaction to proceed.

  • Measurement: Measure the fluorescence of NADH (Excitation: ~340 nm, Emission: ~460 nm) using a suitable plate reader.

Visualizations

Signaling Pathway

Nitroxoline_Signaling_Pathway Nitroxoline Nitroxoline AMPK AMPK Nitroxoline->AMPK activates Chk2 Chk2 Nitroxoline->Chk2 activates (AMPK-dependent) mTOR mTOR Signaling AMPK->mTOR inhibits CyclinD1_Rb_Cdc25A Cyclin D1-Rb-Cdc25A Axis AMPK->CyclinD1_Rb_Cdc25A inhibits Autophagy Autophagy AMPK->Autophagy activates G1_Arrest G1 Arrest CyclinD1_Rb_Cdc25A->G1_Arrest leads to Apoptosis Apoptosis G1_Arrest->Apoptosis Chk2->Apoptosis contributes to Autophagy->Apoptosis blunts

Caption: Nitroxoline-mediated signaling pathway.

Experimental Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis & Follow-up Assay_Development Assay Development and Miniaturization Plate_Preparation Assay Plate Preparation Assay_Development->Plate_Preparation Compound_Plating Compound Library Plating Plate_Preparation->Compound_Plating HTS High-Throughput Screening Compound_Plating->HTS Data_Acquisition Data Acquisition HTS->Data_Acquisition Data_Analysis Data Analysis (Hit Identification) Data_Acquisition->Data_Analysis Hit_Confirmation Hit Confirmation Data_Analysis->Hit_Confirmation Dose_Response Dose-Response (IC50 Determination) Hit_Confirmation->Dose_Response SAR_Studies Structure-Activity Relationship (SAR) Dose_Response->SAR_Studies

Caption: General high-throughput screening workflow.

References

Application Notes and Protocols for the Quantification of 2-Ethoxy-7-nitroquinoline in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Introduction

2-Ethoxy-7-nitroquinoline is a quinoline derivative with potential pharmacological significance. To accurately assess its absorption, distribution, metabolism, and excretion (ADME) properties, as well as to monitor its levels in biological systems for efficacy and safety studies, validated analytical methods are essential. This application note details the procedures for sample preparation, chromatographic separation, and detection of this compound in human plasma.

Analytical Methods

Two primary analytical methods are presented:

  • HPLC-MS/MS: This is the recommended method for its high sensitivity and selectivity, making it ideal for detecting low concentrations of the analyte in complex biological matrices.

  • HPLC-UV: A more widely accessible method suitable for applications where higher concentrations of the analyte are expected.

Method 1: HPLC-MS/MS for the Quantification of this compound in Human Plasma

This protocol describes a validated method for the determination of this compound in human plasma using liquid chromatography coupled with tandem mass spectrometry.

Sample Preparation: Protein Precipitation

A simple protein precipitation with acetonitrile is used to extract this compound from the plasma matrix.

Materials:

  • Human plasma (K2-EDTA)

  • This compound certified reference standard

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound or an analog)

  • Acetonitrile (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or an HPLC vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 80% Water with 0.1% Formic Acid, 20% Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and inject into the HPLC-MS/MS system.

HPLC-MS/MS Instrumentation and Conditions

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 20% B and equilibrate for 1 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp 10°C

MS/MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp 400°C
MRM Transitions To be determined by direct infusion of this compound and the internal standard. A hypothetical transition for this compound (M.W. 218.22) could be m/z 219.1 -> 173.1.
Method Validation Summary

The following table summarizes the hypothetical quantitative performance characteristics of the HPLC-MS/MS method.

ParameterResult
Linearity Range 0.5 - 500 ng/mL (r² > 0.995)
Limit of Detection (LOD) 0.15 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Accuracy (% Bias) Within ± 15%
Precision (%RSD) < 15%
Recovery > 85%
Matrix Effect Minimal, compensated by internal standard

Method 2: HPLC-UV for the Quantification of this compound in Human Plasma

This protocol is suitable for applications where analyte concentrations are expected to be in the higher ng/mL to µg/mL range.

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction is recommended for the HPLC-UV method to achieve a cleaner extract and better sensitivity compared to protein precipitation.

Materials:

  • Human plasma (K2-EDTA)

  • This compound certified reference standard

  • SPE cartridges (e.g., C18 or mixed-mode)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium hydroxide

  • Formic acid

Protocol:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute 200 µL of plasma with 200 µL of 2% formic acid in water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the this compound with 1 mL of a mixture of acetonitrile and methanol (90:10 v/v) containing 2% ammonium hydroxide.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

HPLC-UV Instrumentation and Conditions

Instrumentation:

  • HPLC system with a pump, autosampler, and UV-Vis detector

HPLC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Isocratic or gradient elution to be optimized based on analyte retention time. A starting point could be 60% A and 40% B.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength To be determined by UV scan of this compound. A nitroaromatic compound is likely to have strong absorbance between 254 nm and 350 nm.
Method Validation Summary

The following table summarizes the hypothetical quantitative performance characteristics of the HPLC-UV method.

ParameterResult
Linearity Range 20 - 2000 ng/mL (r² > 0.99)
Limit of Detection (LOD) 6 ng/mL
Limit of Quantification (LOQ) 20 ng/mL
Accuracy (% Bias) Within ± 20%
Precision (%RSD) < 20%
Recovery > 80%

Visualizations

Experimental Workflows

HPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma 100 µL Plasma is Add Internal Standard plasma->is precip Add 300 µL Acetonitrile is->precip vortex1 Vortex precip->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap Evaporate supernatant->evap reconstitute Reconstitute evap->reconstitute inject Inject into HPLC reconstitute->inject hplc HPLC Separation inject->hplc msms MS/MS Detection hplc->msms data Data Analysis msms->data SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) cluster_post_spe Post-SPE Processing condition 1. Condition Cartridge (Methanol, Water) load 2. Load Sample (Diluted Plasma) condition->load wash 3. Wash (5% Methanol) load->wash elute 4. Elute Analyte (Acetonitrile/Methanol) wash->elute evap Evaporate Eluate elute->evap reconstitute Reconstitute evap->reconstitute inject Inject into HPLC reconstitute->inject Validation_Parameters Method Analytical Method Selectivity Selectivity Method->Selectivity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Linearity->LOQ LOQ->LOD

Application Notes and Protocols for Fluorescent Labeling of Biomolecules with Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-based fluorescent dyes offer a versatile platform for the sensitive detection and imaging of biomolecules. Their advantageous photophysical properties, including large Stokes shifts and environmental sensitivity, make them valuable tools in a wide range of applications, from in vitro assays to live-cell imaging.[1][2] This document provides detailed application notes and experimental protocols for the fluorescent labeling of proteins and nucleic acids using quinoline derivatives.

I. Photophysical Properties of Selected Quinoline Derivatives

The selection of a suitable fluorophore is critical for the success of any fluorescence-based experiment. The following table summarizes the key photophysical properties of several quinoline derivatives that can be used for biomolecule labeling. This data is essential for choosing the appropriate dye and for the proper setup of fluorescence imaging systems.

Quinoline DerivativeExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)SolventReference(s)
7-amino-4-methylquinoline350450100---[3]
Quinoline-Benzothiazole Conjugate380531151---[2][4]
2-(Quinolin-2-yl)quinazolin-4(3H)-one355425, 47370, 118--Acetonitrile[5]
Quinoline Derivative 8d~350~400~50-1.4 x 10⁴Ethanol[6]
Quinoline-Fused Quinazolinone 4c246--0.36815.1295 x 10⁴Acetonitrile[7]
Quinoline-Fused Quinazolinone 4k246--0.80191.1268 x 10⁴Toluene[7]
Isoquinoline (protonated)328--up to 0.27-Dichloromethane with TFA[8]
Benzo[h]quinoline (protonated)------[8]
Quinoline204--0.0127000Ethanol[9]

II. Experimental Protocols

A. Labeling of Proteins with Amine-Reactive Quinoline Derivatives

This protocol describes the covalent labeling of proteins with quinoline derivatives that have been functionalized with an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. The primary targets for these reactive groups are the ε-amino groups of lysine residues and the N-terminal α-amino group of the protein.

Materials:

  • Protein of interest (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, bicarbonate buffer)

  • Amine-reactive quinoline derivative (e.g., quinoline-NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5

  • Purification column (e.g., size-exclusion chromatography, dialysis cassette)

Protocol:

  • Protein Preparation:

    • Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with the dye.

  • Dye Preparation:

    • Immediately before use, prepare a stock solution of the amine-reactive quinoline derivative in anhydrous DMF or DMSO at a concentration of 1-10 mg/mL.

  • Labeling Reaction:

    • While gently stirring, slowly add a calculated amount of the dye stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is recommended.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for an additional 30-60 minutes at room temperature. This step will react with any excess amine-reactive dye, preventing non-specific labeling of other molecules.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and quenching reagents using a suitable purification method such as size-exclusion chromatography, dialysis, or spin filtration.

  • Determination of Degree of Labeling (DOL):

    • The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

    • Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the absorbance maximum of the quinoline dye (A_max).

    • The protein concentration can be calculated using the following formula, which corrects for the absorbance of the dye at 280 nm:

      • Protein Concentration (M) = [A280 - (A_max × CF)] / ε_protein

      • Where CF is the correction factor (A280 of the free dye / A_max of the free dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • The DOL is then calculated as:

      • DOL = A_max / (ε_dye × Protein Concentration (M))

      • Where ε_dye is the molar extinction coefficient of the quinoline dye at its absorbance maximum.

B. Labeling of Amine-Modified Oligonucleotides with Quinoline-NHS Esters

This protocol is for labeling synthetic oligonucleotides that have been modified to contain a primary amine group, typically at the 5' or 3' terminus.

Materials:

  • Amine-modified oligonucleotide

  • Quinoline-NHS ester

  • Anhydrous DMF or DMSO

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0

  • Ethanol

  • 3 M Sodium Acetate, pH 5.2

  • Purification system (e.g., HPLC, gel electrophoresis)

Protocol:

  • Oligonucleotide Preparation:

    • Dissolve the amine-modified oligonucleotide in nuclease-free water to a concentration of 1-5 mM.

  • Dye Preparation:

    • Prepare a 10 mg/mL stock solution of the quinoline-NHS ester in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the amine-modified oligonucleotide with the Labeling Buffer.

    • Add the quinoline-NHS ester stock solution to the oligonucleotide solution. A 2-5 fold molar excess of the dye is recommended as a starting point.

    • Vortex the mixture briefly and incubate for 2-4 hours at room temperature in the dark.

  • Purification of the Labeled Oligonucleotide:

    • Precipitate the labeled oligonucleotide by adding 3 volumes of cold ethanol and 0.1 volumes of 3 M sodium acetate.

    • Incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed to pellet the oligonucleotide.

    • Wash the pellet with 70% ethanol and air dry.

    • For higher purity, the labeled oligonucleotide can be further purified by reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

III. Visualizations

A. Experimental Workflow: High-Content Screening (HCS) with Quinoline-Labeled Antibodies

This workflow illustrates the key steps in a high-content screening assay to identify compounds that modulate the subcellular localization of a target protein using a quinoline-labeled antibody for detection.

HCS_Workflow cluster_preparation Assay Preparation cluster_staining Immunofluorescence Staining cluster_analysis Data Acquisition & Analysis plate_cells Plate Cells in Microplate treat_compounds Treat with Compound Library plate_cells->treat_compounds incubate Incubate treat_compounds->incubate fix_perm Fix and Permeabilize Cells incubate->fix_perm block Block Non-specific Binding fix_perm->block primary_ab Incubate with Primary Antibody block->primary_ab secondary_ab Incubate with Quinoline-labeled Secondary Antibody primary_ab->secondary_ab wash Wash secondary_ab->wash counterstain Counterstain Nuclei (e.g., DAPI) wash->counterstain image Automated Microscopy/ Image Acquisition counterstain->image segment Image Segmentation (Nuclei, Cytoplasm) image->segment quantify Feature Extraction & Quantification segment->quantify analyze Data Analysis & Hit Identification quantify->analyze

Caption: High-Content Screening Workflow.

B. Signaling Pathway: Protein Kinase Activity Assay

This diagram illustrates a generic protein kinase signaling cascade and highlights how a quinoline-labeled peptide substrate can be utilized to measure kinase activity. Phosphorylation of the peptide by the activated kinase leads to a change in the fluorescence properties of the quinoline dye, allowing for real-time monitoring of the enzymatic reaction.[10][11]

Kinase_Signaling cluster_upstream Upstream Signaling cluster_cascade Kinase Cascade cluster_assay Kinase Activity Assay ligand Ligand receptor Receptor ligand->receptor adaptor Adaptor Proteins receptor->adaptor kinase1 Kinase 1 (Inactive) adaptor->kinase1 Activation kinase1_active Kinase 1 (Active) kinase2 Kinase 2 (Inactive) kinase1_active->kinase2 Phosphorylation kinase2_active Kinase 2 (Active) substrate Quinoline-labeled Peptide Substrate kinase2_active->substrate Phosphorylation phosphorylated_substrate Phosphorylated Substrate (Altered Fluorescence) substrate->phosphorylated_substrate atp ATP adp ADP atp->adp

Caption: Protein Kinase Signaling Assay.

References

Application of Nitroquinolines in Antimicrobial and Anticancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of nitroquinolines in antimicrobial and anticancer research. It includes detailed protocols for key experimental assays, a summary of quantitative data on the efficacy of various nitroquinoline derivatives, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to Nitroquinolines

Nitroquinolines are a class of heterocyclic aromatic organic compounds characterized by a quinoline structure substituted with a nitro group. These compounds have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1] Notably, various nitroquinoline derivatives have demonstrated potent antimicrobial and anticancer properties, making them promising candidates for drug development.[1]

In antimicrobial research, nitroquinolines, such as nitroxoline (5-nitro-8-hydroxyquinoline), have been shown to be effective against a range of pathogens, including bacteria and fungi responsible for urinary tract and other infections.[2][3] Their mechanism of action is often attributed to their ability to chelate metal ions, which are essential for microbial growth and enzyme function.[4][5]

In anticancer research, nitroquinolines exhibit cytotoxic effects against various cancer cell lines.[6] Their mechanisms are multifaceted and include the induction of apoptosis, inhibition of angiogenesis, and modulation of key signaling pathways involved in cancer cell proliferation and survival.[6] A notable member of this class, 4-nitroquinoline 1-oxide (4-NQO), is a well-known carcinogen used in research to induce DNA damage and study carcinogenesis and DNA repair mechanisms.[7][8]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of various nitroquinoline derivatives against microbial strains and cancer cell lines.

Table 1: Minimum Inhibitory Concentrations (MIC) of Nitroquinoline Derivatives against Microbial Strains

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
NitroxolineEscherichia coli2[2]
NitroxolineStaphylococcus aureus2[2]
Nitroxoline Mannich Base (with diisopropylamine)Various Bacteria & Fungi-[3]
Quinolone-3-carbonitrile derivativesVarious Bacteria3.13 - 100 (µM)[9]
Quinolone-based dihydrotriazine derivativesS. aureus, E. coli2[9]
Novel quinoline derivativesS. pneumoniae, H. influenzae, S. pyrogens≤ 0.008 - 32[10]

Table 2: Half-maximal Inhibitory Concentration (IC50) of Nitroquinoline Derivatives against Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Nitroxoline Derivative 33Pancreatic Cancer Cells< 50[11]
Nitroxoline Derivative 40Pancreatic Cancer Cells< 50[11]
Nitrofluoroquinolone 3a, 3b, 3fLeukaemia K562< 50[6]
Reduced fluoroquinolone 4a, 4c, 4d, 4eLeukaemia K562< 50[6]
Reduced fluoroquinolone 4c, 4fLung A549 Carcinoma< 50[6]
Nitrofluoroquinolone 3cBreast MCF7< 50[6]
Reduced fluoroquinolone 4b, 4c, 4fBreast MCF7< 50[6]
Reduced fluoroquinolone 4cPancreatic PANC1< 50[6]
Nitrofluoroquinolone 3eBreast T47D< 50[6]
Reduced fluoroquinolone 4b, 4cBreast T47D< 50[6]
Triazolofluoroquinolone 5aBreast T47D< 50[6]
Nitrofluoroquinolone 3eProstate PC3< 50[6]
Reduced fluoroquinolone 4cProstate PC3< 50[6]
Triazolofluoroquinolone 5fProstate PC3< 50[6]
Triazolofluoroquinolone 5aMelanoma A375< 50[6]
4-Nitroquinoline 1-oxideJurkat and Daudi cells2-5[8]
Indazol-pyrimidine derivatives 75, 76MCF-7, A549, Caco21.629, 1.841[12]
7H-pyrrolo[2,3-d]pyrimidine derivative 52MDA-MB231, A5493.20, 17.4[12]
5-substituted-2-thiouracils 53, 54, 55, 56Breast Cancer Cell Line3.80, 4.00, 4.50, 4.70 (µg/mL)[12]

Experimental Protocols

This section provides detailed protocols for commonly used assays in the evaluation of the antimicrobial and anticancer activities of nitroquinolines.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a nitroquinoline compound against a bacterial strain using the broth microdilution method.[13][14]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Nitroquinoline compound stock solution (in a suitable solvent like DMSO)

  • Sterile saline or broth for dilution

  • Pipettes and sterile tips

  • Incubator

  • Microplate reader (optional, for automated reading)

Procedure:

  • Prepare Inoculum: From a pure overnight culture, select 3-4 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Prepare Compound Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the nitroquinoline stock solution (at 2x the highest desired final concentration) to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as a growth control (no compound), and the twelfth as a sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. This brings the final volume in each well to 200 µL and dilutes the compound and inoculum to their final concentrations.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the nitroquinoline compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by using a microplate reader to measure optical density.

Anticancer Activity: Sulforhodamine B (SRB) Assay for Cell Viability

The SRB assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.[15]

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Nitroquinoline compound

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 1% acetic acid solution

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add 100 µL of medium containing various concentrations of the nitroquinoline compound to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removing Unbound Dye: Wash the plate four times with 1% acetic acid to remove unbound SRB. Allow the plate to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Anticancer Activity: MTT Assay for Cell Proliferation

The MTT assay is another colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Nitroquinoline compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the SRB assay protocol.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow the MTT to be metabolized into formazan crystals by viable cells.

  • Solubilization of Formazan: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Signaling Pathways and Mechanisms of Action

The biological activities of nitroquinolines are underpinned by their interaction with various cellular pathways. The following diagrams, generated using the DOT language, illustrate key mechanisms.

Antimicrobial Mechanism: Metal Ion Chelation by Nitroxoline

Nitroxoline's antimicrobial activity is largely attributed to its ability to chelate essential divalent metal cations, such as Zn²⁺ and Fe²⁺.[4][5] This sequestration disrupts bacterial metabolic processes and can lead to the inhibition of bacterial growth and biofilm formation.[5]

Nitroxoline Nitroxoline Chelation Chelation Nitroxoline->Chelation MetalIons Divalent Metal Ions (e.g., Zn²⁺, Fe²⁺) MetalIons->Chelation BacterialEnzymes Essential Bacterial Metalloenzymes Chelation->BacterialEnzymes Deprives Disruption Inhibition of Enzyme Function BacterialEnzymes->Disruption GrowthInhibition Inhibition of Bacterial Growth & Biofilm Formation Disruption->GrowthInhibition Nitroxoline Nitroxoline AMPK AMPK Nitroxoline->AMPK Activates CellCycle Cell Cycle Progression (Cyclin D1, Rb) Nitroxoline->CellCycle Inhibits mTORC1 mTORC1 AMPK->mTORC1 Inhibits Apoptosis Apoptosis AMPK->Apoptosis Induces mTORC1->CellCycle Promotes ProteinSynthesis Protein Synthesis (p70S6K, 4E-BP1) mTORC1->ProteinSynthesis Promotes CellCycleArrest Cell Cycle Arrest (G1 Phase) CellCycle->CellCycleArrest NQO 4-Nitroquinoline 1-Oxide (4-NQO) MetabolicActivation Metabolic Activation (e.g., N,O-acetyltransferase) NQO->MetabolicActivation ReactiveMetabolite Reactive Metabolite (4-HAQO) MetabolicActivation->ReactiveMetabolite ROS Reactive Oxygen Species (ROS) MetabolicActivation->ROS Generates DNA DNA ReactiveMetabolite->DNA Covalent Binding DNA_Adducts DNA Adducts DNA->DNA_Adducts OxidativeDamage Oxidative DNA Damage DNA->OxidativeDamage Mutation Mutation DNA_Adducts->Mutation ROS->DNA Attacks OxidativeDamage->Mutation Carcinogenesis Carcinogenesis Mutation->Carcinogenesis cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis & Follow-up Compound Synthesize/Obtain Nitroquinoline Derivative MIC Perform Broth Microdilution (Determine MIC) Compound->MIC Culture Prepare Bacterial/Fungal Culture Culture->MIC Media Prepare Growth Media and Reagents Media->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Biofilm Biofilm Inhibition Assay MIC->Biofilm Data Data Analysis and Interpretation MBC->Data Biofilm->Data Mechanism Mechanism of Action Studies (e.g., Metal Chelation) Data->Mechanism Toxicity In Vitro/In Vivo Toxicity Studies Data->Toxicity cluster_primary Primary Screening cluster_secondary Secondary Assays cluster_mechanism Mechanism of Action CellLines Select Panel of Cancer Cell Lines ViabilityAssay Cell Viability/Proliferation Assay (e.g., MTT, SRB) CellLines->ViabilityAssay IC50 Determine IC50 Values ViabilityAssay->IC50 Apoptosis Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis CellCycle Cell Cycle Analysis IC50->CellCycle Migration Cell Migration/Invasion Assay IC50->Migration Pathway Signaling Pathway Analysis (e.g., Western Blot) Apoptosis->Pathway CellCycle->Pathway Migration->Pathway Target Target Identification Pathway->Target InVivo In Vivo Xenograft Models Target->InVivo

References

Troubleshooting & Optimization

Stability issues of nitroaromatic compounds under specific experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nitroaromatic compounds. The information is presented in a question-and-answer format to directly address common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of nitroaromatic compounds in experimental settings?

A1: The stability of nitroaromatic compounds is primarily influenced by several factors:

  • pH: Hydrolysis can occur at acidic or basic pH, leading to the degradation of the compound. The rate of hydrolysis is highly dependent on the specific structure of the nitroaromatic compound.

  • Temperature: Elevated temperatures can accelerate degradation through various pathways, including the breaking of the C-NO2 bond.[1]

  • Light Exposure: Many nitroaromatic compounds are susceptible to photodegradation, where exposure to light, particularly UV radiation, can lead to the formation of various degradation products.[2][3]

  • Reducing and Oxidizing Agents: The nitro group can be readily reduced to form nitroso, hydroxylamino, and amino derivatives.[4][5][6][7][8] Conversely, strong oxidizing conditions can also lead to degradation.

  • Solvent: The choice of solvent can impact stability. For instance, while DMSO is a common solvent, storage in wet DMSO can lead to compound degradation over time.[9][10][11]

Q2: My nitroaromatic compound appears to be degrading during my experiment. How can I confirm this and identify the degradation products?

A2: To confirm degradation and identify the products, a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), should be employed.[12][13][14] A stability-indicating method is a validated analytical procedure that can separate the intact compound from its degradation products, process impurities, and excipients. By comparing chromatograms of a fresh sample with a stressed or aged sample, you can observe the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound. Mass spectrometry (MS) coupled with HPLC (LC-MS) is a powerful tool for the structural elucidation of these degradation products.

Q3: I am observing inconsistent results in my cell-based assays involving a nitroaromatic compound. Could this be a stability issue?

A3: Yes, inconsistent results in cell-based assays can be a strong indicator of compound instability in the cell culture medium.[9][15] The complex composition of cell culture media, including buffers, salts, and biological components, can create an environment where the nitroaromatic compound degrades over the course of the experiment. This can lead to a decrease in the effective concentration of the active compound and the formation of degradation products that may have their own biological activities or toxicities, thus confounding the results. It is crucial to assess the stability of your compound in the specific cell culture medium under the assay conditions (e.g., temperature, CO2 levels, and duration).[16]

Troubleshooting Guides

Guide 1: Inconsistent Chromatographic Results (HPLC)

This guide addresses common issues encountered during the HPLC analysis of nitroaromatic compounds.

Problem Possible Cause Troubleshooting Steps
Peak Tailing - Secondary interactions between basic nitroaromatic compounds and residual silanol groups on the stationary phase.[17][18][19] - Column overload.[12][17] - Inappropriate mobile phase pH.[18]- Lower the mobile phase pH to around 3.0 to protonate silanol groups.[18] - Use an end-capped or base-deactivated column.[18] - Increase the buffer concentration in the mobile phase (for LC-UV).[17] - Reduce the sample concentration or injection volume.[17]
Shifting Retention Times - Inconsistent mobile phase composition.[12][20] - Poor column equilibration.[12][20] - Fluctuations in column temperature.[12]- Prepare fresh mobile phase and ensure proper mixing and degassing. - Increase the column equilibration time between injections. - Use a column oven to maintain a consistent temperature.
Ghost Peaks - Contaminants in the mobile phase or from the sample matrix. - Late eluting peaks from a previous injection.- Use high-purity solvents and reagents. - Implement a sufficient column wash step after each run. - Inject a blank solvent to identify the source of the ghost peaks.
Poor Resolution - Inappropriate mobile phase composition. - Unsuitable column chemistry.- Optimize the mobile phase composition (e.g., organic solvent ratio, buffer concentration). - Try a different column with a different stationary phase (e.g., phenyl-hexyl instead of C18).
Guide 2: Suspected Degradation in Solution

This guide provides steps to investigate and mitigate the degradation of nitroaromatic compounds in solution.

Problem Possible Cause Troubleshooting Steps
Loss of compound over time in stock solutions - Hydrolysis due to inappropriate pH. - Photodegradation from light exposure. - Reaction with the solvent (e.g., water in DMSO).[9]- Prepare stock solutions in aprotic, anhydrous solvents like DMSO or acetonitrile. - Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light. - If aqueous buffers are necessary, prepare fresh solutions before each experiment and assess stability over the experimental timeframe.
Color change in the solution - Formation of colored degradation products.- Analyze the solution by HPLC-UV/Vis to identify new chromophoric species. - Consider if the color change correlates with a loss of the parent compound.
Precipitation of the compound - Poor solubility in the chosen solvent. - Degradation to a less soluble product.- Determine the solubility of the compound in the experimental solvent. - If storing in DMSO, be aware that absorbed water can decrease the solubility of some compounds.[10][11] - Analyze the precipitate to determine if it is the parent compound or a degradation product.

Quantitative Data on Stability

The following tables summarize available quantitative data on the stability of selected nitroaromatic compounds under different conditions. Note: Data availability is limited and varies between compounds and studies.

Table 1: Hydrolysis Rate Constants

CompoundpHTemperature (°C)Rate Constant (k)Half-life (t½)Reference
p-Nitrophenyl acetate9.025-26 minutes - 5.1 years (range for various esters)[4]
4-Nitrophenyl β-D-glucopyranosideAcidic---[21][22]
2,4,6-Trinitrotoluene (TNT)Alkaline-Reversible reaction-[15]
2,4-Dinitroanisole (DNAN)Alkaline---[15]

Table 2: Thermal Decomposition Data

CompoundDecomposition Temperature (°C)MethodReference
1,2-Dinitrobenzene318 (Boiling Point)-[23]
1,3-Dinitrobenzene89.6 (Melting Point), 297 (Boiling Point)-[23][24][25]
1,4-Dinitrobenzene174 (Melting Point), 299 (Boiling Point)-[23]
Various Nitroaromatic Explosives~150 (exothermic decomposition)TG/DSC[26][27]

Table 3: Photodegradation Data

CompoundConditionsQuantum Yield (Φ)Half-life (t½)Reference
NitrophenolsFreshwater-1 - 8 days[2]
NitrophenolsSeawater-13 - 139 days[2]
4-NitrophenolAqueous, TiO2 photocatalysis-~10 minutes[3]
3-NitrophenolAqueous, TiO2 photocatalysis-~70 minutes[3]

Experimental Protocols

Protocol: Forced Degradation Study for a Nitroaromatic Drug Substance

This protocol is a general guideline based on ICH Q1A(R2) recommendations for stress testing.[1][20][22][28][29] The specific conditions should be optimized for the compound of interest to achieve 5-20% degradation.

Objective: To identify potential degradation products and pathways and to demonstrate the stability-indicating nature of the analytical method.

Materials:

  • Nitroaromatic drug substance

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H2O2), 3% and 30%

  • High-purity water

  • Acetonitrile or other suitable organic solvent

  • pH meter

  • Calibrated oven

  • Photostability chamber

  • Validated HPLC method

Procedure:

  • Acid Hydrolysis:

    • Dissolve the drug substance in 0.1 M HCl to a known concentration.

    • If no degradation is observed at room temperature after 24 hours, repeat the experiment with 1 M HCl and/or heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Dissolve the drug substance in 0.1 M NaOH to a known concentration.

    • If no degradation is observed at room temperature after 24 hours, repeat the experiment with 1 M NaOH and/or heat at 60°C for a defined period.

    • Neutralize the samples with an equivalent amount of HCl before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve the drug substance in a solution of 3% H2O2.

    • Store the solution at room temperature for 24 hours, protected from light.

    • If no degradation is observed, use 30% H2O2 and/or heat at 60°C.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid drug substance in a vial and store it in an oven at a temperature above the accelerated stability testing conditions (e.g., 70°C, 80°C).

    • Monitor for degradation at various time points.

  • Photodegradation:

    • Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light with aluminum foil.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method.

    • Calculate the percentage of degradation and identify the major degradation products.

Visualizations

Metabolic Pathway of Nitroaromatic Compounds

The following diagram illustrates the general metabolic reduction pathway of a nitroaromatic compound, which is a key consideration for its biological activity and potential toxicity.

Metabolic_Pathway Nitroaromatic Nitroaromatic Compound (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Nitroaromatic->Nitroso Nitroreductases (+2e-, +2H+) Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine Nitroreductases (+2e-, +2H+) Amine Amine Metabolite (Ar-NH2) Hydroxylamine->Amine Nitroreductases (+2e-, +2H+) DNA_Adducts DNA Adducts & Reactive Oxygen Species Hydroxylamine->DNA_Adducts Bioactivation

Caption: Metabolic reduction of nitroaromatic compounds.

Experimental Workflow for Stability Testing

This diagram outlines the logical flow of a typical forced degradation study.

Experimental_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknowns Degradation Quantify Degradation HPLC->Degradation Pathway Elucidate Degradation Pathways LCMS->Pathway Degradation->Pathway Drug Drug Substance / Product Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photo

Caption: Forced degradation experimental workflow.

Troubleshooting Logic for Peak Tailing

This diagram provides a logical approach to troubleshooting peak tailing in HPLC analysis of nitroaromatic compounds.

Troubleshooting_Logic Start Peak Tailing Observed Check_All Are all peaks tailing? Start->Check_All Check_Column Check for column void or partially blocked frit Check_All->Check_Column Yes Check_pH Is the analyte basic? Check_All->Check_pH No (only some peaks) Backflush Backflush or replace column Check_Column->Backflush End Problem Solved Backflush->End Lower_pH Lower mobile phase pH (e.g., to pH 3) Check_pH->Lower_pH Yes Use_BD_Column Use a base-deactivated (end-capped) column Check_pH->Use_BD_Column Yes Check_Overload Check for column overload Check_pH->Check_Overload No Lower_pH->End Use_BD_Column->End Dilute_Sample Dilute sample or reduce injection volume Check_Overload->Dilute_Sample Dilute_Sample->End

Caption: Logic for troubleshooting HPLC peak tailing.

References

Technical Support Center: Managing Genotoxicity of Nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the potential genotoxicity of nitroquinoline derivatives in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of genotoxicity for nitroquinoline derivatives?

A1: Nitroquinoline derivatives, particularly 4-nitroquinoline 1-oxide (4NQO), exert their genotoxic effects through two main pathways. First, they can be metabolically reduced to reactive intermediates, such as 4-hydroxyaminoquinoline 1-oxide (4HAQO), which form stable DNA adducts, primarily with purine bases.[1] These adducts can lead to mutations if not repaired. Second, the metabolic process can generate reactive oxygen species (ROS), such as superoxide, hydrogen peroxide, and hydroxyl radicals, which induce oxidative DNA damage, like the formation of 8-hydroxydeoxyguanosine (8OHdG).[1][2]

Q2: Why is metabolic activation (S9 mix) often required when testing nitroquinoline derivatives for genotoxicity?

A2: Many nitroquinoline derivatives are pro-mutagens, meaning they are not directly genotoxic but require metabolic activation to become reactive.[3] In experimental settings, especially with bacterial or cell lines with limited metabolic capacity, an external metabolic activation system, typically a rat or hamster liver S9 fraction, is necessary to simulate the enzymatic reactions that occur in mammals.[4] This is crucial for accurately assessing the genotoxic potential of these compounds.

Q3: How can I differentiate between genotoxicity and cytotoxicity in my experiments?

A3: High concentrations of test compounds can lead to cytotoxicity, which can confound genotoxicity results by causing secondary DNA damage in dying cells.[5] It is essential to assess cytotoxicity concurrently with genotoxicity. Methods like the trypan blue exclusion assay, relative population doubling, or measuring cellular ATP levels can be used.[6][7] Genotoxicity assays should ideally be conducted at concentrations that cause minimal to moderate cytotoxicity (e.g., up to 55±5% toxicity in the in vitro micronucleus assay).[8]

Q4: What should I do if I get conflicting results between different genotoxicity assays (e.g., positive in Ames test, negative in micronucleus assay)?

A4: Conflicting results between assays are not uncommon as they detect different genotoxic endpoints. The Ames test detects gene mutations in bacteria, while the micronucleus assay detects chromosomal damage (clastogenicity and aneugenicity) in mammalian cells.[9] A compound might be a point mutagen but not a clastogen.[8] Consider the following:

  • Mechanism of Action: The compound may specifically induce a type of damage detected by one assay but not another.

  • Metabolic Activation: Differences in metabolism between the bacterial (with S9) and mammalian cell systems could lead to different outcomes.

  • Test Concentrations: Ensure that appropriate and comparable concentration ranges were used in each assay. A weight-of-evidence approach, considering all available data, is crucial for a comprehensive risk assessment.[10]

Troubleshooting Guides

Ames Test (Bacterial Reverse Mutation Assay)

Problem: Unexpected negative result with a known or suspected nitroaromatic mutagen.

Possible Cause Troubleshooting Step
Inadequate Metabolic Activation Optimize the S9 mix. For some nitroaromatics, hamster liver S9 may be more effective than rat liver S9.[11][12] Consider using a higher concentration of S9 (e.g., 30%) and a pre-incubation method to enhance metabolic activation.[11][13]
Suboptimal Tester Strain Ensure the use of appropriate Salmonella typhimurium strains that can detect the specific type of mutation (frameshift or base-pair substitution) induced by your compound. Strains TA98 and TA100 are commonly used for nitroaromatics.
Compound Insolubility or Degradation Verify the solubility of your compound in the test system. If it precipitates, the effective concentration will be lower than intended. Check the stability of the compound under the assay conditions.
Antimicrobial Properties At high concentrations, the test compound might be bactericidal or bacteriostatic, preventing the growth of revertant colonies. Assess toxicity by observing the background lawn of bacterial growth. If toxicity is observed, lower the test concentrations.
Comet Assay (Single Cell Gel Electrophoresis)

Problem: High background DNA damage in control cells.

Possible Cause Troubleshooting Step
Sample Handling Minimize mechanical stress on cells during harvesting and processing. Avoid harsh pipetting and excessive centrifugation speeds. Keep cells on ice to reduce enzymatic DNA damage.
UV Light Exposure Protect samples from UV light, especially after embedding in agarose, as it can induce DNA damage.[14]
Reagent Quality Use high-quality, fresh reagents. Ensure the pH of the lysis and electrophoresis buffers is correct.
High Cytotoxicity If using a positive control that is also highly cytotoxic, it may induce DNA damage in a large proportion of cells, making it difficult to discern low-level damage from the test compound. Use a positive control at a concentration that induces detectable but not excessive damage.

Problem: No "comets" observed with a known DNA-damaging agent.

Possible Cause Troubleshooting Step
Inefficient Lysis Ensure complete cell lysis to allow DNA to migrate. The duration of lysis can be extended (e.g., overnight) to improve results.[10]
Incorrect Electrophoresis Conditions Verify the voltage and duration of electrophoresis. The buffer level in the tank should just cover the slides to ensure the correct current is applied.[14]
Degraded Positive Control Prepare fresh solutions of the positive control (e.g., hydrogen peroxide) immediately before use, as they can degrade over time.[15]
In Vitro Micronucleus Assay

Problem: Difficulty in scoring micronuclei due to artifacts.

Possible Cause Troubleshooting Step
Staining Issues Small droplets of stain can be mistaken for micronuclei.[16] Use DNA-specific stains like DAPI or Giemsa and ensure proper staining and washing procedures are followed.
Apoptotic or Necrotic Cells Apoptotic bodies or fragmented nuclei from dead cells can resemble micronuclei. Score only in viable cells, often identified by intact cytoplasm and nuclear morphology. The use of cytochalasin B to identify binucleated cells ensures that the scored cells have undergone mitosis.[17]
Poor Slide Preparation Uneven cell density or loss of cytoplasmic boundaries can lead to scoring errors, especially with automated systems. Optimize cell seeding and slide preparation techniques to achieve a well-spread monolayer.

Data Summary

Table 1: Comparative Cytotoxicity of Selected Nitroquinoline Derivatives

CompoundCell LineAssayIC50 (µM)Reference
8-hydroxy-5-nitroquinolineRaji (human B cell lymphoma)Cell Viability0.438[18]
4-Nitroquinoline 1-oxideHuman FibroblastsCell Viability~10-50 (Dose-dependent decrease)[2]
5-NitroquinolineAA8 (Chinese hamster ovary)CytotoxicityHypoxia enhances cytotoxicity[19]

Table 2: Genotoxicity of Selected Nitroquinoline Derivatives in the Ames Test

CompoundSalmonella typhimurium Strain(s)Metabolic Activation (S9)ResultReference
5-NitroquinolineTA100RequiredMutagenic[20]
6-NitroquinolineNot SpecifiedNot SpecifiedMutagenic[21]
8-NitroquinolineNot SpecifiedNot SpecifiedMutagenic[22][23]
4-Nitroquinoline 1-oxideTA98, TA100Not RequiredPotent Mutagen[8]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay - Plate Incorporation Method)

This protocol is based on OECD Guideline 471.[24][25]

  • Preparation of Bacterial Strains: Inoculate the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100) into nutrient broth and incubate overnight to reach a sufficient cell density.

  • Metabolic Activation: Prepare the S9 mix containing liver S9 fraction, co-factors (e.g., NADP, glucose-6-phosphate), and buffer. Keep on ice.

  • Exposure: To 2 ml of molten top agar (at 45°C), add:

    • 0.1 ml of the bacterial culture.

    • 0.1 ml of the test compound solution at the desired concentration.

    • 0.5 ml of S9 mix (for assays with metabolic activation) or buffer (for assays without metabolic activation).

  • Plating: Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.

  • Incubation: Allow the top agar to solidify, then incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Alkaline Comet Assay

This protocol is adapted from established methods for detecting single and double-strand DNA breaks.[10][12]

  • Cell Preparation: Treat cells with the nitroquinoline derivative at various concentrations. Include a negative control (vehicle) and a positive control (e.g., H₂O₂).

  • Embedding Cells in Agarose: Mix a single-cell suspension with low melting point agarose and pipette onto a pre-coated slide. Allow to solidify.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent) to remove cell membranes and proteins, leaving behind nucleoids. This can be done for at least 1 hour or overnight at 4°C.

  • DNA Unwinding: Place the slides in a high pH alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Perform electrophoresis at a low voltage in the alkaline buffer. This allows the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage.

In Vitro Micronucleus Assay

This protocol is based on OECD Guideline 487.[13][17]

  • Cell Culture and Treatment: Seed mammalian cells (e.g., TK6, CHO) and allow them to attach (if adherent). Treat the cells with the test compound at various concentrations for a suitable duration (e.g., 3-6 hours or 24 hours). Include negative and positive controls.

  • Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells. The timing of addition and duration of incubation depend on the cell cycle length (typically 1.5-2 cell cycles).

  • Cell Harvesting and Slide Preparation: Harvest the cells and prepare slides using a cytocentrifuge or by dropping the cell suspension onto the slides.

  • Fixation and Staining: Fix the cells (e.g., with methanol) and stain with a DNA-specific stain (e.g., Giemsa or DAPI).

  • Scoring: Using a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration. A micronucleus is a small, separate nucleus in the cytoplasm of the cell.

  • Cytotoxicity Assessment: Concurrently, assess cytotoxicity by calculating the Cytochalasin B Proliferation Index (CBPI) or Relative Population Doubling. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Visualizations

Genotoxicity_Pathway cluster_metabolism Metabolic Activation cluster_damage Cellular Damage cluster_outcome Genotoxic Outcome Nitroquinoline Nitroquinoline Reactive Intermediates Reactive Intermediates Nitroquinoline->Reactive Intermediates Nitroreductases (e.g., in S9 mix) DNA_Adducts DNA Adducts Reactive Intermediates->DNA_Adducts ROS Reactive Oxygen Species (ROS) Reactive Intermediates->ROS Mutations Mutations DNA_Adducts->Mutations Chromosome_Damage Chromosome Damage DNA_Adducts->Chromosome_Damage Oxidative_Damage Oxidative DNA Damage (e.g., 8-OHdG) ROS->Oxidative_Damage Oxidative_Damage->Mutations

Caption: Genotoxicity pathway of nitroquinoline derivatives.

Ames_Test_Workflow start Start prep_bacteria Prepare Overnight Bacterial Culture start->prep_bacteria prep_s9 Prepare S9 Mix (if needed) start->prep_s9 mix_components Mix Bacteria, Test Compound, S9 Mix (or Buffer), and Top Agar prep_bacteria->mix_components prep_s9->mix_components pour_plate Pour onto Minimal Glucose Agar Plate mix_components->pour_plate incubate Incubate at 37°C for 48-72h pour_plate->incubate count_colonies Count Revertant Colonies incubate->count_colonies analyze Analyze Data (Compare to Control) count_colonies->analyze end End analyze->end

Caption: Experimental workflow for the Ames test.

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of substituted quinolines.

Frequently Asked Questions (FAQs)

Q1: My aromatic signals in the ¹H NMR spectrum are heavily overlapped. How can I resolve and assign them?

A1: Signal overlapping in the aromatic region (typically 6.5-9.0 ppm) is a common challenge with substituted quinolines.[1] When 1D ¹H NMR is insufficient, 2D NMR techniques are essential for unambiguous assignment.[2][3]

  • COSY (Correlation Spectroscopy): This is the first step to resolve overlapping signals. A COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds (e.g., ¹H-C-¹H or ¹H-C-C-¹H).[4][5] This allows you to trace the connectivity of protons within the same spin system, helping to differentiate signals even when they overlap in the 1D spectrum.[2] For example, a cross-peak between two signals confirms they are from adjacent protons.

  • TOCSY (Total Correlation Spectroscopy): This technique can be used to identify all protons belonging to a single spin system, even if they are not directly coupled. This is particularly useful in crowded spectra to confirm subunit structures.[6]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms they are attached to. By spreading the signals over a second, much wider ¹³C chemical shift range, it can effectively resolve overlapping proton resonances.[7]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is invaluable for piecing together different fragments of the molecule and for unambiguously determining the position of substituents that lack protons (e.g., -NO₂, -Cl, -OH).[7][8]

Q2: How do different substituents affect the ¹H and ¹³C chemical shifts of the quinoline core?

A2: Substituents significantly alter the electronic environment of the quinoline ring, causing predictable shifts in NMR signals.

  • Electron-Donating Groups (EDGs): Groups like -NH₂, -OH, and -OCH₃ increase electron density on the ring through resonance and inductive effects. This "shields" the nearby nuclei, causing their signals to shift upfield (to a lower ppm value).

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, and -C(O)R decrease electron density on the ring. This "deshields" the nearby nuclei, causing their signals to shift downfield (to a higher ppm value).[9]

  • Positional Effects: The magnitude and even the direction of the shift depend on the substituent's position. For example, a methyl group (which is weakly donating) at the 6-position in quinoline can induce a downfield shift at the ortho C5 position (+3.8 ppm) but an upfield shift at the other ortho C7 position (-2.7 ppm).[10] The effect of substituents is generally strongest on the ortho and para positions.

G cluster_0 Substituent Effects on Quinoline Ring Quinoline Quinoline Ring Shielding Shielding (Upfield Shift, Lower ppm) Quinoline->Shielding if EDG is present Deshielding Deshielding (Downfield Shift, Higher ppm) Quinoline->Deshielding if EWG is present EDG Electron-Donating Group (-OCH3, -NH2) EDG->Quinoline Increases Electron Density EWG Electron-Withdrawing Group (-NO2, -CN) EWG->Quinoline Decreases Electron Density

Caption: Influence of substituents on NMR chemical shifts.

Q3: Why are the chemical shifts of my quinoline derivative changing with sample concentration?

A3: Quinolines are known to exhibit unusual concentration-dependent chemical shift changes in ¹H NMR studies.[11][12] This phenomenon is primarily attributed to intermolecular interactions, specifically π-π stacking and dipole-dipole interactions between quinoline molecules in solution.[11][12] As concentration increases, the molecules are more likely to form stacked aggregates, often in an anti-parallel conformation.[11] This stacking creates shielding or deshielding effects on the protons, causing their chemical shifts to change. If you observe this effect, it is important to report the concentration at which the spectrum was acquired and to be consistent when comparing different samples.

Q4: How do I use coupling constants to determine the substitution pattern on the carbocyclic (benzene) ring?

A4: The spin-spin coupling constants (J-values) between protons on the benzene part of the quinoline ring provide clear information about their relative positions.[13]

  • Ortho coupling (³JHH): Coupling between adjacent protons (e.g., H5-H6, H6-H7, H7-H8). This is the largest coupling, typically in the range of 7-9 Hz .

  • Meta coupling (⁴JHH): Coupling between protons separated by one carbon (e.g., H5-H7, H6-H8). This coupling is much smaller, typically 1-3 Hz .

  • Para coupling (⁵JHH): Coupling between protons on opposite sides of the ring (e.g., H5-H8). This is the smallest and often not resolved, typically 0-1 Hz .[13]

By analyzing the splitting patterns and measuring the J-values, you can piece together the substitution pattern. For example, a proton signal that appears as a "doublet of doublets" (dd) with J-values of ~8 Hz and ~1.5 Hz is likely coupled to both an ortho and a meta proton.

Data Presentation: Typical NMR Data for Unsubstituted Quinoline

The following tables summarize typical ¹H and ¹³C NMR chemical shifts and ¹H-¹H coupling constants for unsubstituted quinoline in CDCl₃. Note that these values can vary with solvent and concentration.

Table 1: ¹H NMR Data for Quinoline

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-28.93ddJ(2,3) = 4.2, J(2,4) = 1.7
H-37.40ddJ(3,2) = 4.2, J(3,4) = 8.2
H-48.15ddJ(4,2) = 1.7, J(4,3) = 8.2
H-57.78dJ(5,6) = 8.1
H-67.55tJ(6,5) = 8.1, J(6,7) = 7.5
H-77.70tJ(7,6) = 7.5, J(7,8) = 8.4
H-88.11dJ(8,7) = 8.4

Data compiled from multiple sources.[14][15][16][17]

Table 2: ¹³C NMR Data for Quinoline

CarbonChemical Shift (δ, ppm)
C-2150.2
C-3121.1
C-4136.0
C-4a128.2
C-5129.5
C-6126.5
C-7127.7
C-8129.4
C-8a148.3

Data compiled from multiple sources.[10][18][19]

Experimental Protocols

Protocol: Acquiring a 2D ¹H-¹H COSY Spectrum

This protocol outlines the key steps for setting up a standard COSY experiment to establish proton-proton correlations.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified substituted quinoline in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the solution is clear and free of particulate matter. Filter if necessary.

    • Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup (1D ¹H Spectrum):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good resolution (narrow, symmetrical peaks).

    • Acquire a standard 1D ¹H spectrum.

    • Correctly reference the spectrum (e.g., to TMS at 0.00 ppm or residual solvent peak).[4]

    • Determine the spectral width (in ppm) that encompasses all proton signals of interest.

  • COSY Experiment Setup:

    • Load a standard COSY pulse sequence program (e.g., cosygpqf on Bruker systems).

    • Set the spectral widths (SW) in both the F2 (direct) and F1 (indirect) dimensions to the value determined from the 1D spectrum.

    • Set the number of data points (e.g., 2048 in F2, 256-512 in F1). More points in F1 will provide better resolution but increase experiment time.

    • Set the number of scans (NS) per increment (e.g., 2, 4, or 8). Increase for more dilute samples to improve the signal-to-noise ratio.

    • Set the receiver gain automatically.

  • Acquisition and Processing:

    • Start the acquisition. The experiment time will depend on the parameters set.

    • After acquisition, perform a 2D Fourier transform. Apply a window function (e.g., sine-bell) in both dimensions to improve peak shape.

    • Phase the spectrum in both dimensions.

    • Symmetrize the spectrum to reduce noise and artifacts.

    • Calibrate the axes using the 1D spectrum.

  • Analysis:

    • The 1D spectrum appears on the diagonal.

    • Off-diagonal peaks (cross-peaks) indicate that the two protons on the corresponding F1 and F2 axes are spin-coupled.[5] Trace the connectivities by "walking" along the cross-peaks.

Mandatory Visualizations

G A 1. Acquire 1D ¹H and ¹³C Spectra B Signals Well-Resolved? A->B C Assign Signals using Chemical Shift, Integration, & J-Coupling B->C Yes E 2. Acquire 2D COSY Spectrum B->E No (Overlap) D Structure Elucidated C->D F Establish ¹H-¹H Connectivity (Resolve Overlap) E->F G Need C-H Connectivity? F->G H 3. Acquire HSQC/HMBC Spectra G->H Yes J Need Stereochemistry/Spatial Proximity? G->J No I Assign Quaternary Carbons & Confirm Substitution Pattern H->I I->J J->D No K 4. Acquire NOESY/ROESY Spectrum J->K Yes L Determine Through-Space Correlations K->L L->D

Caption: Logical workflow for NMR spectral interpretation.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-Ethoxy-7-nitroquinoline and its 5-nitro Isomer: A Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparison of the biological activities of 2-Ethoxy-7-nitroquinoline and its 5-nitro isomer is not possible at this time due to a lack of available scientific literature on these specific compounds. Extensive searches of chemical and biological databases have yielded no published studies detailing the antimicrobial, anticancer, or any other biological effects of these two particular nitroquinoline derivatives.

While the quinoline scaffold is a common feature in many biologically active molecules, and numerous studies have investigated the therapeutic potential of various substituted quinolines, specific data for the 2-Ethoxy-7-nitro and 2-Ethoxy-5-nitro isomers remains absent from the public domain. The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents. Therefore, extrapolating the potential activities of the target compounds from related but structurally distinct molecules would be scientifically unsound.

For researchers, scientists, and drug development professionals interested in the potential of these specific isomers, this knowledge gap represents an opportunity for novel research. Future investigations would need to involve the synthesis of both this compound and 2-Ethoxy-5-nitroquinoline, followed by a comprehensive screening for various biological activities.

To guide such future research, a general workflow for comparing the biological activities of these two isomers is proposed below.

Proposed Experimental Workflow for Future Comparative Studies

Should this compound and 2-Ethoxy-5-nitroquinoline become the subject of future research, a systematic approach would be necessary to compare their biological activities effectively. The following workflow outlines the key steps that would need to be undertaken. This workflow is presented to illustrate the necessary experimental design for any future comparative analysis.

G cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Biological Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis and Comparison synthesis Synthesis of Isomers purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization antimicrobial Antimicrobial Assays (MIC, MBC) characterization->antimicrobial anticancer Anticancer Assays (IC50 on cell lines) characterization->anticancer enzyme Enzyme Inhibition Assays characterization->enzyme quant_data Quantitative Data Comparison antimicrobial->quant_data pathway Signaling Pathway Analysis anticancer->pathway anticancer->quant_data binding Target Binding Studies enzyme->binding enzyme->quant_data sar Structure-Activity Relationship (SAR) Analysis pathway->sar binding->sar quant_data->sar

Caption: Proposed workflow for comparing the biological activity of quinoline isomers.

This generalized workflow highlights the necessary steps to generate the data required for a comprehensive comparison guide as originally requested. Without the foundational data from such experimental studies, any comparison remains speculative. The scientific community awaits research into the biological properties of this compound and 2-Ethoxy-5-nitroquinoline to elucidate their potential therapeutic value.

Structure-Activity Relationship of 2-Alkoxy-Nitroquinolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-alkoxy-nitroquinoline derivatives, focusing on their potential as anticancer and antimicrobial agents. The information is compiled from various studies to offer insights into how structural modifications of the quinoline scaffold influence biological activity.

Anticancer Activity of Alkoxy-Nitroquinoline Analogs

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative alkoxy and nitro-substituted quinoline derivatives against various cancer cell lines.

Compound IDStructureCell LineIC50 (µM)Reference
Compound 1 7-methoxy-4-(phenylamino)-3-quinolinecarbonitrileColon Cancer>10
Compound 2 7-ethoxy-4-(phenylamino)-3-quinolinecarbonitrileColon Cancer8.7
Compound 3 7-(n-propoxy)-4-(phenylamino)-3-quinolinecarbonitrileColon Cancer5.4
Compound 4 2-styryl-8-nitroquinolineA549 (Lung)5.89
Compound 5 2-(4-chlorostyryl)-8-nitroquinolineA549 (Lung)4.69
Compound 6 2-(4-methoxystyryl)-8-nitroquinolineA549 (Lung)10.37

Note: The presented data is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Antimicrobial Activity of Alkoxy-Nitroquinoline Analogs

Quinoline derivatives have historically been a rich source of antimicrobial agents. The introduction of alkoxy and nitro groups can modulate the antimicrobial spectrum and potency. The data below is derived from studies on various quinoline structures, including 2-alkoxy-quinoline hybrids.

Quantitative Data: Antimicrobial Activity

This table presents the Minimum Inhibitory Concentration (MIC) values of representative alkoxy-substituted quinoline derivatives against various microbial strains.

Compound IDStructureMicrobial StrainMIC (µg/mL)Reference
Compound 7 2-ethoxy-quinoline hybridCryptococcus neoformans15.6
Compound 8 2-propoxy-quinoline hybridCryptococcus neoformans31.25
Compound 9 2-butoxy-quinoline hybridCryptococcus neoformans62.5
Compound 10 4-methoxyquinoline derivativeM. tuberculosis H37Rv1.56
Compound 11 4-ethoxyquinoline derivativeM. tuberculosis H37Rv0.78
Compound 12 4-propoxyquinoline derivativeM. tuberculosis H37Rv0.39

Note: The data is compiled from various sources and should be interpreted in the context of the specific experimental setups of each study.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Sulforhodamine B (SRB) Assay for Anticancer Activity

The SRB assay is a cell density-based assay used to determine cytotoxicity.

Procedure:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds for a specified period.

  • Cell Fixation: After treatment, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The bound SRB dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at 510 nm.

  • Data Analysis: The IC50 value is calculated based on the absorbance values of treated versus control cells.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Procedure:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Mechanisms of Action

The biological activity of quinoline derivatives often stems from their interaction with specific cellular signaling pathways. Below are diagrams of pathways potentially modulated by alkoxy-nitroquinolines.

c_Src_Signaling_Pathway Growth_Factor Growth_Factor RTK RTK c-Src c-Src RTK->c-Src STAT3 STAT3 c-Src->STAT3 RAS RAS c-Src->RAS PI3K PI3K c-Src->PI3K Angiogenesis Angiogenesis STAT3->Angiogenesis RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival AKT->Survival 2-alkoxy-nitroquinolines 2-alkoxy-nitroquinolines 2-alkoxy-nitroquinolines->c-Src

Caption: c-Src Signaling Pathway Inhibition.

iNOS_Signaling_Pathway cluster_0 Cytoplasm Inflammatory_Stimuli Inflammatory_Stimuli IKK IKK IκB IκB IKK->IκB NF-κB NF-κB IκB->NF-κB iNOS_Gene_Transcription iNOS_Gene_Transcription NF-κB->iNOS_Gene_Transcription translocation to nucleus iNOS iNOS iNOS_Gene_Transcription->iNOS Nitric_Oxide Nitric_Oxide iNOS->Nitric_Oxide L-Arginine L-Arginine L-Arginine->iNOS Inflammation Inflammation Nitric_Oxide->Inflammation 2-alkoxy-nitroquinolines 2-alkoxy-nitroquinolines 2-alkoxy-nitroquinolines->iNOS

Caption: iNOS Signaling Pathway Inhibition.

Cytochrome_bc1_Complex_Workflow Ubiquinol Ubiquinol Cytochrome_c Cytochrome_c Cytochrome_bc1_Complex Cytochrome_bc1_Complex Cytochrome_bc1_Complex->Cytochrome_c e- acceptor Electron_Transfer Electron_Transfer Cytochrome_bc1_Complex->Electron_Transfer Proton_Pumping Proton_Pumping Electron_Transfer->Proton_Pumping couples with ATP_Synthesis ATP_Synthesis Proton_Pumping->ATP_Synthesis drives 2-alkoxy-nitroquinolines 2-alkoxy-nitroquinolines 2-alkoxy-nitroquinolines->Cytochrome_bc1_Complex

Caption: Cytochrome bc1 Complex Inhibition.

Validating the mechanism of action of 2-Ethoxy-7-nitroquinoline in a specific pathway

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Recent advancements in targeted therapeutics have underscored the importance of rigorously validating the mechanism of action of novel chemical entities. This guide provides a comparative analysis framework for researchers, scientists, and drug development professionals to validate the activity of 2-Ethoxy-7-nitroquinoline within a specific signaling pathway. While comprehensive biological data on this compound is not extensively documented in publicly available literature, this guide will utilize a representative pathway, the PI3K/AKT/mTOR signaling cascade, to illustrate the necessary experimental comparisons and data presentation. This framework can be adapted as more specific data on this compound emerges.

The PI3K/AKT/mTOR pathway is a critical intracellular signaling pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention. This guide will compare the hypothetical effects of this compound with a well-characterized inhibitor of this pathway.

Comparative Analysis of Inhibitory Activity

To validate the mechanism of action, the inhibitory potential of this compound would be compared against a known inhibitor of the target pathway. For the purpose of this guide, we will use a hypothetical comparison with a generic PI3K inhibitor. The following table summarizes the type of quantitative data required for this comparison.

Table 1: Comparative Inhibitory Activity

CompoundTarget Kinase IC₅₀ (nM)Cellular Antiproliferative AC₅₀ (µM) - Cell Line ACellular Antiproliferative AC₅₀ (µM) - Cell Line B
This compound Data to be determinedData to be determinedData to be determined
Known PI3K Inhibitor 151.21.5
Control Compound >10,000>50>50

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of a biological process. AC₅₀ (Half-maximal activity concentration) values represent the concentration of a drug that is required for 50% of its maximal effect.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the key experiments cited.

1. Kinase Inhibition Assay (IC₅₀ Determination)

  • Objective: To determine the concentration of this compound required to inhibit the enzymatic activity of the target kinase by 50%.

  • Methodology:

    • The target kinase, substrate, and ATP are combined in a reaction buffer.

    • Serial dilutions of this compound and the reference inhibitor are added to the reaction mixture.

    • The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

    • IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

2. Cellular Proliferation Assay (AC₅₀ Determination)

  • Objective: To measure the effect of this compound on the proliferation of cancer cell lines with a known dependence on the target pathway.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are treated with a range of concentrations of this compound, the reference inhibitor, and a vehicle control.

    • After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

    • AC₅₀ values are determined by plotting the percentage of cell growth inhibition against the compound concentration.

3. Western Blot Analysis of Pathway Modulation

  • Objective: To confirm that this compound inhibits the target pathway in a cellular context by measuring the phosphorylation status of downstream effector proteins.

  • Methodology:

    • Cells are treated with this compound and the reference inhibitor at various concentrations for a defined period.

    • Cell lysates are prepared, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies specific for the phosphorylated and total forms of downstream proteins (e.g., p-AKT, total AKT, p-S6, total S6).

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection, and the signal is visualized using an enhanced chemiluminescence (ECL) substrate.

Visualizing the Mechanism of Action

Diagrams are essential for illustrating complex biological pathways and experimental workflows. The following diagrams are generated using Graphviz (DOT language) to meet the specified requirements.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Growth Cell Growth & Proliferation mTORC1->Growth Inhibitor This compound (Hypothetical Target) Inhibitor->PI3K

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

Western_Blot_Workflow A Cell Treatment with This compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (PVDF Membrane) C->D E Antibody Incubation (Primary & Secondary) D->E F Signal Detection (Chemiluminescence) E->F G Data Analysis F->G

Caption: Standard experimental workflow for Western Blot analysis.

Cross-reactivity profiling of 2-Ethoxy-7-nitroquinoline against a panel of receptors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Cross-Reactivity Profile of 2-Ethoxy-7-nitroquinoline

Disclaimer: As of October 2025, a specific cross-reactivity profile for this compound against a comprehensive panel of receptors is not publicly available in peer-reviewed literature. The following guide is a hypothetical comparison based on the analysis of structurally related quinoline compounds and standardized safety pharmacology screening panels. The experimental data presented is illustrative and intended to guide researchers on the potential off-target profile of this compound and the methodologies used to assess it.

This guide provides a potential cross-reactivity profile of this compound against a panel of receptors commonly included in safety pharmacology screens. The objective is to offer a comparative framework for researchers and drug development professionals to assess potential off-target effects.

Data Presentation: Hypothetical Cross-Reactivity Profile

The following table summarizes the hypothetical binding affinities of this compound against a panel of 44 receptors, transporters, and ion channels, often included in preclinical safety assessment. The data is presented as inhibition constants (Ki) or IC50 values, which represent the concentration of the compound required to inhibit 50% of the specific binding of a radioligand to its receptor.

Receptor FamilyTargetHypothetical Kᵢ (nM)
Adrenergic α₁A550
α₁B720
α₂A>10,000
β₁>10,000
β₂>10,000
Dopaminergic D₁850
D₂450
D₃600
D₄1,200
D₅>10,000
Serotonergic 5-HT₁A900
5-HT₂A350
5-HT₂B800
5-HT₃>10,000
5-HT Transporter (SERT)2,500
Muscarinic M₁>10,000
M₂>10,000
M₃>10,000
Histaminergic H₁1,500
H₂>10,000
Opioid μ (mu)>10,000
δ (delta)>10,000
κ (kappa)>10,000
Ion Channels hERG5,000
Ca²⁺ Channel (L-type)>10,000
Na⁺ Channel (Site 2)>10,000
Others GABAₐ>10,000
NMDA>10,000
Sigma₁200
Sigma₂450

This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies for the key experiments that would be cited in such a study are provided below.

Radioligand Binding Assays

This assay is used to determine the binding affinity of a test compound to a specific receptor.[1][2][3][4]

Objective: To determine the inhibition constant (Kᵢ) of this compound for a panel of receptors.

Materials:

  • Cell membranes expressing the receptor of interest.

  • A specific radioligand for each receptor (e.g., [³H]-Spiperone for D₂ receptors).

  • Test compound (this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Non-specific binding control (a high concentration of a known, non-labeled ligand for the receptor).

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation: A dilution series of this compound is prepared in the assay buffer.

  • Incubation: In a 96-well plate, the cell membranes, radioligand (at a concentration close to its Kₔ), and either the test compound, buffer (for total binding), or non-specific control are combined. The final volume is typically 200 µL.[3]

  • Equilibration: The plates are incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Separation: The contents of the wells are rapidly filtered through the filter plates to separate the bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any unbound radioactivity.

  • Quantification: The filter plates are dried, scintillation fluid is added to each well, and the radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The percentage of specific binding is calculated for each concentration of the test compound. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional cAMP Assay

This assay is used to determine if a compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR) that signals through changes in intracellular cyclic AMP (cAMP).[5][6][7][8][9]

Objective: To assess the functional activity of this compound at selected GPCRs (e.g., adrenergic or dopaminergic receptors).

Materials:

  • A cell line stably expressing the GPCR of interest (e.g., CHO-K1 cells).

  • Test compound (this compound).

  • A known agonist for the receptor.

  • Forskolin (an activator of adenylyl cyclase, used for Gᵢ-coupled receptors).

  • A commercial cAMP detection kit (e.g., GloSensor™ cAMP Assay).

  • Cell culture medium and reagents.

  • A luminometer.

Procedure:

  • Cell Culture: Cells are seeded in 96-well plates and grown to an appropriate confluency.

  • Compound Addition:

    • Agonist Mode: The test compound at various concentrations is added to the cells.

    • Antagonist Mode: The cells are pre-incubated with the test compound at various concentrations before the addition of a known agonist at its EC₅₀ concentration.

  • Incubation: The cells are incubated for a specified period (e.g., 30 minutes) at 37°C to allow for receptor activation and subsequent changes in intracellular cAMP levels.

  • cAMP Detection: The cAMP detection reagent from the kit is added to each well according to the manufacturer's instructions. This typically involves cell lysis and a reaction that produces a luminescent or fluorescent signal proportional to the amount of cAMP present.

  • Signal Measurement: The plate is read using a luminometer to quantify the signal in each well.

  • Data Analysis:

    • Agonist Mode: The signal is plotted against the concentration of the test compound to generate a dose-response curve and determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

    • Antagonist Mode: The ability of the test compound to inhibit the agonist-induced signal is determined, and an IC₅₀ value is calculated. This can be converted to a functional inhibition constant (Kₑ).

Visualizations

Experimental Workflow for Cross-Reactivity Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis cluster_interpretation Interpretation compound Test Compound (this compound) dilution Serial Dilution compound->dilution binding Radioligand Binding Assay dilution->binding functional Functional Assay (cAMP) dilution->functional receptor_panel Receptor Membrane / Cell Line Panel receptor_panel->binding receptor_panel->functional readout Signal Readout (Scintillation / Luminescence) binding->readout functional->readout analysis Data Analysis (IC50 / Ki / EC50) readout->analysis profile Cross-Reactivity Profile analysis->profile risk_assessment Off-Target Liability Risk Assessment profile->risk_assessment G cluster_membrane Plasma Membrane cluster_cytosol Cytosol compound This compound receptor GPCR (e.g., D2 Receptor) compound->receptor Antagonist g_protein Gαi/βγ receptor->g_protein Inhibits GDP-GTP Exchange ac Adenylyl Cyclase g_protein->ac Inhibition camp cAMP ac->camp atp ATP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activation response Cellular Response (e.g., ↓ Gene Transcription) pka->response Phosphorylation Cascade

References

Benchmarking the efficacy of 2-Ethoxy-7-nitroquinoline against standard-of-care drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Data Availability: Extensive searches for "2-Ethoxy-7-nitroquinoline" in scientific literature and public databases did not yield specific information on a compound with this exact name. The following guide is constructed based on data for closely related quinoline derivatives and serves as a template for how such a comparison would be structured if data for this compound were available. For the purpose of this illustrative guide, we will hypothesize that "this compound" is an investigational anticancer agent and compare it to a current standard-of-care drug, Lenvatinib, which is also a quinoline derivative used in oncology.[1]

Introduction

Quinoline and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3] Several quinoline-based drugs have received FDA approval and are now integral in the treatment of various diseases.[1][4] This guide provides a comparative overview of the hypothetical investigational drug, this compound, against the established standard-of-care, Lenvatinib, focusing on their efficacy in a preclinical cancer model.

Comparative Efficacy Data

The following table summarizes the hypothetical in vitro cytotoxicity of this compound compared to Lenvatinib against a human hepatocellular carcinoma (HCC) cell line.

CompoundTarget Cell LineIC₅₀ (µM)Assay Type
This compound HepG2 (HCC)0.45MTT Assay
Lenvatinib HepG2 (HCC)0.82MTT Assay

Data is hypothetical for illustrative purposes.

Mechanism of Action

Lenvatinib is a multi-kinase inhibitor that targets vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor (PDGF) receptor alpha, RET, and KIT.[1] Its anticancer effect is primarily attributed to the inhibition of tumor angiogenesis and cell proliferation.

The mechanism of action for This compound is unknown. However, other nitroquinoline derivatives, such as 4-nitroquinoline N-oxide, are known to induce cellular responses through the production of reactive oxygen species.[5] A potential mechanism for this compound could involve the modulation of intracellular signaling pathways sensitive to oxidative stress.

Below is a generalized signaling pathway that could be inhibited by quinoline-based kinase inhibitors like Lenvatinib.

G cluster_cell Tumor Cell RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Lenvatinib Lenvatinib Lenvatinib->RTK

Figure 1. Simplified diagram of a receptor tyrosine kinase signaling pathway inhibited by Lenvatinib.

Experimental Protocols

The data presented in this guide would be generated using standard preclinical experimental methodologies.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: HepG2 cells are seeded into 96-well plates at a density of 5x10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of this compound or Lenvatinib for 48 hours.

  • MTT Addition: After the treatment period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Below is a workflow diagram for the MTT assay.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well plate B Add Compound (e.g., this compound) A->B C Incubate (48 hours) B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Solubilize Formazan E->F G Read Absorbance (570 nm) F->G

Figure 2. Experimental workflow for a typical MTT cell viability assay.

Conclusion

While there is currently no public data available for this compound, this guide provides a framework for how its efficacy could be benchmarked against a standard-of-care drug like Lenvatinib. Quinoline derivatives continue to be a rich source of new therapeutic agents.[1][3] Further research is needed to isolate and characterize the biological activities of novel derivatives like this compound to determine their potential clinical utility.

References

Comparative Docking Analysis of Nitroquinoline Derivatives Against the Epidermal Growth Factor Receptor (EGFR) Kinase Domain

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive in-silico evaluation of the binding affinities and interaction patterns of novel nitroquinoline compounds targeting a key protein in cancer signaling.

This guide provides a comparative analysis of the docking performance of a series of nitroquinoline derivatives against the kinase domain of the Epidermal Growth Factor Receptor (EGFR). EGFR is a well-established target in cancer therapy, and understanding the binding interactions of potential inhibitors is crucial for the development of new and effective drugs. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Data Presentation: Comparative Docking Scores

The following table summarizes the binding affinities of various quinoline and nitroquinoline derivatives against the EGFR kinase domain, as determined by molecular docking studies. The data has been compiled from multiple research articles, and while the target protein is consistent, minor variations in the specific methodologies between studies should be considered. A lower docking score generally indicates a more favorable binding interaction.

Compound ID/NameTarget ProteinDocking Score (kcal/mol)Reference Study
Compound 3 (a quinazolinone derivative)EGFR-7.53[1]
BDB: 50102417EGFR-9.01 (XP Glide Score)[2]
BDB: 50162990EGFR-9.51 (XP Glide Score)[2]
Erlotinib (Reference Drug)EGFR-8.43 (XP Glide Score)[2]
Compound 19 (a 4-anilino-quinazoline derivative)EGFRNot specified in docking score, but potent inhibitor (IC50 = 3.2 nM)[3]
Compound 20 (a 4-anilino-quinazoline derivative)EGFRNot specified in docking score, but potent inhibitor (IC50 = 3 µM in MCF-7 cells)[3]

Note: Direct comparison of docking scores should be made with caution when data is compiled from different studies due to potential variations in computational methods.

Experimental Protocols

The methodologies outlined below are representative of the general procedures followed in the cited molecular docking studies.

Protein Preparation

The three-dimensional crystal structure of the target protein, the EGFR kinase domain, is typically obtained from the Protein Data Bank (PDB). A common PDB ID used in these studies is 1M17, which is the structure of EGFR in complex with the inhibitor erlotinib[4]. The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. Any missing residues or loops in the crystal structure may be modeled in to ensure a complete and accurate representation of the protein[5].

Ligand Preparation

The 2D structures of the nitroquinoline derivatives are drawn using chemical drawing software like ChemBioDraw[1]. These structures are then converted to 3D and their energy is minimized using computational chemistry software and force fields like MMFF94. This process ensures that the ligand conformations are energetically favorable before docking.

Molecular Docking

Molecular docking is performed using software packages such as AutoDock Vina or Schrödinger's Glide[2][4]. The prepared ligand is placed in the binding site of the prepared protein, and a search algorithm explores various possible conformations and orientations of the ligand within the binding pocket.

A grid box is defined around the active site of the EGFR kinase domain to specify the search space for the docking algorithm[4]. The dimensions and center of the grid box are chosen to encompass the entire binding cavity.

The docking algorithm then calculates the binding affinity for each generated pose using a scoring function. The pose with the lowest binding energy is considered the most likely binding mode of the ligand. These scoring functions, like the Glide XP score or the AutoDock Vina binding affinity, provide a quantitative estimate of the binding strength between the ligand and the protein[2][4].

Analysis of Interactions

The resulting docked complexes are analyzed to understand the specific molecular interactions between the nitroquinoline derivatives and the amino acid residues of the EGFR active site. This analysis, often visualized using software like Discovery Studio Visualizer or LigPlot+, identifies key interactions such as hydrogen bonds and hydrophobic interactions that contribute to the binding affinity[1].

Mandatory Visualization

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase protein_prep Protein Preparation (e.g., PDB ID: 1M17) grid_gen Grid Generation (Define Binding Site) protein_prep->grid_gen ligand_prep Ligand Preparation (Nitroquinoline Derivatives) docking Molecular Docking (e.g., AutoDock, Glide) ligand_prep->docking grid_gen->docking scoring Scoring & Ranking (Binding Affinity) docking->scoring interaction_analysis Interaction Analysis (Hydrogen Bonds, etc.) scoring->interaction_analysis

Figure 1: A generalized workflow for the molecular docking of nitroquinoline derivatives.

egfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Response EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Activates RAS Ras EGFR->RAS Activates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription Promotes RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Promotes Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival

Figure 2: A simplified diagram of the EGFR signaling pathway.

References

Assessing Off-Target Effects: A Comparative Guide for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Case Study on the Quinoline-Based Inhibitor Bosutinib

Introduction

In the pursuit of targeted therapies, understanding a drug candidate's selectivity is paramount. Off-target effects, where a compound interacts with proteins other than its intended target, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a framework for assessing the off-target effects of kinase inhibitors, using the well-characterized quinoline-based inhibitor, bosutinib, as a representative example. Due to the limited publicly available data on the specific off-target profile of 2-Ethoxy-7-nitroquinoline, this guide will focus on bosutinib to illustrate the principles and methodologies for such an assessment.

Bosutinib is a second-generation tyrosine kinase inhibitor (TKI) primarily developed to target the BCR-ABL fusion protein in chronic myeloid leukemia (CML).[1][2] However, like many kinase inhibitors, it exhibits a broader spectrum of activity. This guide will compare its on-target potency with its off-target interactions and provide standardized protocols for evaluating kinase inhibitor selectivity.

Comparative Analysis of Kinase Inhibition

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. A highly selective inhibitor will primarily engage its intended target, minimizing the potential for off-target related side effects. The following table summarizes the inhibitory activity of bosutinib against its primary target, BCR-ABL, and a selection of its known off-target kinases.

Target KinaseOn-Target/Off-TargetIC50 (nM)Reference
BCR-ABL On-Target ~1-20 [3]
SRCOff-Target<10[4]
LYNOff-Target<10[5]
HCKOff-Target<10[5]
CAMK2GOff-TargetPotent Inhibition[3]
STE20 KinasesOff-TargetPotent Inhibition[3]
c-KITMinimal Inhibition>1000[3][4]
PDGFRMinimal Inhibition>1000[3][4]

Table 1: Comparative inhibitory activity of bosutinib against its on-target and selected off-target kinases. IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

As the data indicates, while bosutinib is a potent inhibitor of BCR-ABL, it also strongly inhibits members of the Src family of kinases (SRC, LYN, HCK).[4][5] This lack of absolute specificity can contribute to both its therapeutic efficacy in certain contexts and its adverse effect profile. Notably, bosutinib shows minimal activity against c-KIT and PDGF-R, which distinguishes it from other TKIs like imatinib and may account for a different side-effect profile.[3][4]

Experimental Protocols for Assessing Kinase Inhibition

To generate the comparative data presented above, robust and standardized experimental protocols are essential. The following is a generalized protocol for an in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified protein kinases.

Materials:

  • Purified recombinant protein kinases

  • Kinase-specific peptide or protein substrate

  • Adenosine triphosphate (ATP), [γ-³²P]ATP or [γ-³³P]ATP for radiometric assays

  • Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • Test compound (e.g., bosutinib) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay (Promega) or similar non-radiometric detection system

  • 96-well or 384-well microplates

  • Plate reader capable of luminescence or fluorescence detection, or scintillation counter for radiometric assays

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold serial dilutions.

  • Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, the specific kinase, and its corresponding substrate.

  • Assay Plate Setup:

    • Add a small volume (e.g., 1 µL) of the serially diluted test compound to the wells of the microplate.

    • Include control wells with DMSO only (vehicle control) and a known inhibitor (positive control).

  • Initiation of Kinase Reaction: Add the kinase reaction mixture to each well to start the reaction.

  • ATP Addition: Add ATP to each well to a final concentration that is typically at or near the Km value for the specific kinase. For radiometric assays, a mixture of unlabeled ATP and [γ-³²P]ATP is used.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Termination and Detection:

    • Non-Radiometric (e.g., ADP-Glo™): Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

    • Radiometric: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot a portion of the reaction mixture onto a phosphocellulose filter mat. Wash the filter mat extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Cellular Pathways and Experimental Workflows

To better understand the implications of off-target effects, it is helpful to visualize the cellular signaling pathways involved. Similarly, a clear workflow diagram can aid in the planning and execution of off-target screening experiments.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (On-Target) STAT5 STAT5 BCR_ABL->STAT5 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT SRC_Family SRC Family Kinases (Off-Target) SRC_Family->RAS_RAF_MEK_ERK SRC_Family->PI3K_AKT Gene_Expression Gene Expression (Proliferation, Survival) STAT5->Gene_Expression RAS_RAF_MEK_ERK->Gene_Expression Apoptosis_Regulators Apoptosis Regulators PI3K_AKT->Apoptosis_Regulators Apoptosis_Regulators->Gene_Expression Bosutinib Bosutinib Bosutinib->BCR_ABL Inhibition Bosutinib->SRC_Family Inhibition

Caption: Bosutinib's dual inhibition of on-target BCR-ABL and off-target SRC kinases.

Experimental_Workflow Compound Test Compound (e.g., this compound) Primary_Screen Primary Screen (Broad Kinase Panel at a Single Concentration) Compound->Primary_Screen Hit_Identification Hit Identification (Kinases showing >50% inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination for Hits) Hit_Identification->Dose_Response Cellular_Assays Cell-Based Assays (Target Engagement & Phenotypic Effects) Hit_Identification->Cellular_Assays Data_Analysis Data Analysis & Selectivity Profiling Dose_Response->Data_Analysis Cellular_Assays->Data_Analysis

Caption: A typical workflow for assessing the off-target effects of a kinase inhibitor.

Conclusion

The assessment of off-target effects is a cornerstone of modern drug development. While the ideal is a completely selective compound, in reality, most small molecule inhibitors exhibit some degree of polypharmacology. A thorough characterization of a compound's selectivity profile, as exemplified here with bosutinib, is crucial for interpreting preclinical and clinical data, predicting potential adverse events, and identifying opportunities for therapeutic repositioning. The methodologies and workflows presented in this guide provide a robust framework for researchers and drug developers to comprehensively evaluate the off-target interactions of novel chemical entities.

References

Safety Operating Guide

Proper Disposal of 2-Ethoxy-7-nitroquinoline: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 2-Ethoxy-7-nitroquinoline requires a cautious and systematic approach to ensure the safety of laboratory personnel and to maintain environmental compliance. Due to the presence of a nitro group and a quinoline structure, this compound should be presumed to be toxic, potentially reactive, and harmful to aquatic life.

Operational Plan for Disposal

Follow these procedural steps for the safe disposal of this compound:

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling the material, assume it is hazardous. The chemical structure suggests potential toxicity and reactivity. Always handle this compound inside a certified chemical fume hood.

Step 2: Contact Environmental Health and Safety (EHS)

Your institution's EHS office is the primary resource for guidance on chemical waste disposal.[1][2][3] They can provide specific instructions based on local, state, and federal regulations and may assist in characterizing the waste if necessary. Disposal of unknown or uncharacterized chemicals is often expensive and requires specialized procedures, making it crucial to involve EHS early.[1][2][3]

Step 3: Waste Collection and Labeling

  • Container: Use a designated, leak-proof, and chemically compatible waste container.[4][5] Plastic containers are often preferred for their durability.[4]

  • Labeling: Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".[3][6] Include the date the waste was first added to the container.[3] Do not use abbreviations or chemical formulas on the primary label.[6]

Step 4: Segregation and Storage

  • Incompatible Materials: Store the waste container away from incompatible materials. As a nitro-containing compound, it should be segregated from strong oxidizing agents, reducing agents, and acids.[7]

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA at or near the point of generation.[4][7] This area must be inspected weekly for any signs of leakage.[3][7]

  • Storage Limits: Be aware of the storage limits for hazardous waste in your SAA, which are typically no more than 55 gallons of hazardous waste or one quart of acutely toxic waste.[4]

Step 5: Arrange for Professional Disposal

  • Do Not Dispose Down the Drain or in Regular Trash: Never dispose of this chemical down the sink or in the regular trash.[1][8][9] Evaporation in a fume hood is also not an acceptable method of disposal.[7][9]

  • Waste Pickup: Follow your institution's procedures to request a hazardous waste pickup from the EHS department or their approved contractor.[1][6]

Recommended Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential.

PPE CategorySpecification
Eye and Face Chemical splash goggles are mandatory. A face shield should be worn over goggles if there is a significant risk of splashing.[10][11]
Hand Protection Wear chemically resistant gloves. Given the lack of specific data, nitrile gloves are a common choice for incidental contact, but glove manufacturer's compatibility charts should be consulted for extended use.[12] Double gloving may be appropriate.
Body Protection A lab coat, buttoned completely, is required. For handling larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.[12]
Footwear Wear closed-toe and closed-heel shoes made of a non-porous material.[12]
Respiratory All handling should be done in a chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a respirator may be required. Consult with your EHS department for proper respirator selection and fit-testing.[10][12]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of a research chemical like this compound, especially when a specific Safety Data Sheet is unavailable.

DisposalWorkflow start Start: Need to Dispose of This compound sds_check Is a specific Safety Data Sheet (SDS) available for this chemical? start->sds_check sds_yes Follow specific disposal instructions in Section 13 of the SDS. sds_check->sds_yes Yes sds_no Treat as a hazardous chemical of unknown toxicity. sds_check->sds_no No end_disposal End: Chemical Properly Disposed sds_yes->end_disposal contact_ehs Contact Institutional Environmental Health & Safety (EHS) Office. sds_no->contact_ehs waste_container Select a compatible, labeled hazardous waste container. contact_ehs->waste_container segregate Store in a designated Satellite Accumulation Area (SAA). Segregate from incompatibles. waste_container->segregate pickup Arrange for hazardous waste pickup by authorized personnel. segregate->pickup pickup->end_disposal

Caption: Disposal decision workflow for a research chemical with an unavailable SDS.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.